2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Description
Properties
IUPAC Name |
2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRPHYKMIOOUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde CAS 14222-98-1 properties
An In-depth Technical Guide to 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Introduction
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde, identified by CAS number 14222-98-1, is a highly functionalized aromatic compound. Its structure is characterized by a central benzene ring symmetrically substituted with three chlorine atoms and three aldehyde (formyl) groups at alternating positions. This C3-symmetric arrangement makes it a valuable and versatile building block in the field of supramolecular chemistry and materials science.[1] The electron-withdrawing nature of both the chlorine and aldehyde substituents significantly influences the reactivity of the aromatic ring and the formyl groups. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role as a monomer in the synthesis of Covalent Organic Frameworks (COFs).
Physicochemical and Structural Properties
The fundamental properties of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 14222-98-1 | [2][3][4] |
| Molecular Formula | C₉H₃Cl₃O₃ | [2][3][4] |
| Molecular Weight | 265.48 g/mol | [2][3] |
| IUPAC Name | 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde | [3] |
| Synonyms | 2,4,6-trichloro-1,3,5-benzenetricarbaldehyde | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |
| InChI | 1S/C9H3Cl3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | [2][3] |
| InChIKey | QSRPHYKMIOOUIK-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C(=O)C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl | [3] |
Molecular Structure
The planar and highly symmetric structure of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a key determinant of its utility in constructing ordered polymeric materials.
Caption: General workflow for COF synthesis.
Spectroscopic Characterization (Predicted)
While specific spectral data is not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.
| Technique | Expected Features |
| ¹H NMR | A single sharp singlet in the aldehyde region (δ 9-10 ppm) corresponding to the three chemically equivalent protons of the -CHO groups. |
| ¹³C NMR | Signals corresponding to the aldehyde carbonyl carbon (δ ~190 ppm), the aromatic carbons bonded to chlorine, and the aromatic carbons bonded to the aldehyde groups. |
| FT-IR (cm⁻¹) | Strong C=O stretching vibration for the aldehyde (~1700-1720 cm⁻¹). C-Cl stretching bands (~600-800 cm⁻¹). Aromatic C=C stretching bands (~1400-1600 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (265.48 g/mol ), exhibiting a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Safety and Handling
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a chemical that requires careful handling in a laboratory setting. The following hazard and precautionary statements are based on available safety data. [2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
| Precautionary Statements | Code |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes. [5]* Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended. [2][4]
Conclusion
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a pivotal precursor molecule in the bottom-up synthesis of advanced materials. Its trifunctional and highly symmetric nature, combined with the predictable reactivity of its aldehyde groups, makes it an ideal candidate for the construction of crystalline, porous Covalent Organic Frameworks. The continued exploration of this and similar building blocks will undoubtedly fuel further innovation in materials science, with potential impacts on catalysis, separations, and beyond.
References
-
Benchchem. 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde.
-
Sigma-Aldrich. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.
-
PubChem. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
DTIC. An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
-
American Chemical Society. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species.
-
BLDpharm. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.
-
CD Bioparticles. 2,4,6-trichlor-1,3,5-trialdehyde-benzene.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Benchchem. 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde.
-
CDH Fine Chemical. material safety data sheet sds/msds.
-
TCI Chemicals. SAFETY DATA SHEET.
-
Benchchem. A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.
-
The Royal Society of Chemistry. Supporting Information.
-
PubMed. Cyanide-based Covalent Organic Frameworks for Enhanced Overall Photocatalytic Hydrogen Peroxide Production.
-
Supporting Information. β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction.
-
Biocompare. 2,4,6-Trichloro-benzene-1,3,5-tricarbaldehyde from Aladdin Scientific.
-
Wiley Online Library. Covalent Organic Frameworks: Structures, Synthesis, and Applications.
-
Merck. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1.
Sources
- 1. 2,4,6-trichlor-1,3,5-trialdehyde-benzene - CD Bioparticles [cd-bioparticles.net]
- 2. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1 [sigmaaldrich.com]
- 3. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: A Strategic Guide to Structure, Synthesis, and Reactivity
[1]
Executive Summary: The Dual-Functional Electrophile[1]
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CAS: 14222-98-1 ), often abbreviated as TCT or TCBTA , represents a specialized class of
For the research scientist, TCBTA offers a unique "orthogonal reactivity" profile:
-
** electrophilic Carbonyls:** Ready for reversible condensation (Schiff base formation) to construct Covalent Organic Frameworks (COFs).
-
Activated Halides: The three chlorine atoms are strongly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the ortho/para formyl groups.
This guide details the synthesis, structural properties, and divergent reactivity pathways of TCBTA, providing a roadmap for its use in advanced materials and pharmaceutical intermediate synthesis.
Molecular Architecture & Electronic Properties[2]
Structural Geometry
The molecule exhibits perfect planar
-
Steric Crowding: The proximity of the large chlorine atoms (Van der Waals radius ~1.75 Å) to the carbonyl oxygens induces a "gear-like" interlocking mechanism in the solid state, often resulting in high melting points (>180°C) and low solubility in non-polar solvents.
-
Electronic Deficiency: The benzene ring is severely electron-poor.[1] The three formyl groups withdraw electron density via resonance (-M effect), while the three chlorine atoms withdraw via induction (-I effect).[1] This makes the ring highly susceptible to nucleophilic attack, a feature not present in the electron-rich hydroxy-analogues (Tp).[1]
Data Summary Table
| Property | Value / Description |
| IUPAC Name | 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde |
| CAS Number | 14222-98-1 |
| Formula | |
| Molecular Weight | 265.48 g/mol |
| Symmetry Point Group | |
| Melting Point | 185–186 °C |
| Solubility | Soluble in DMF, DMSO, THF; Insoluble in Water, Hexane |
| Key Reactivity | Imine Condensation (CHO), |
Synthetic Accessibility: Validated Protocol
The synthesis of TCBTA is non-trivial due to the difficulty of introducing three formyl groups onto a deactivated trichlorobenzene ring. The most robust literature method involves a two-step Friedel-Crafts alkylation followed by hydrolysis.[1]
Step 1: Exhaustive Chloromethylation
Reaction: 1,3,5-Trichlorobenzene
-
Reagents: 1,3,5-Trichlorobenzene,
(Lewis Acid), (Solvent/Reagent).[1] -
Conditions: Sealed tube or autoclave at 125°C for 72 hours.
-
Mechanism: The aluminum chloride generates a superelectrophilic carbocation from chloroform/DCM which attacks the benzene ring. The reaction is driven to completion to ensure all three positions are substituted.
Step 2: Hydrolysis to Trialdehyde
Reaction: Tris(dichloromethyl) intermediate
-
Reagents: Concentrated
(98%), (Catalyst).[1] -
Conditions: 125°C, overnight.[2]
-
Workup: Quench in ice water. The product precipitates as a solid.[2][3]
-
Purification: Recrystallization from ethanol or sublimation.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available trichlorobenzene.
Reactivity Profile & Mechanism[1]
TCBTA acts as a "divergent node" in synthesis. You can selectively target the aldehyde groups or the chlorine atoms depending on the reaction conditions (pH and nucleophile type).
Path A: Carbonyl Condensation (COF Synthesis)
This is the primary application in materials science. TCBTA reacts with
-
Mechanism: Reversible acid-catalyzed dehydration.[1]
-
Advantage: Unlike the hydroxy-analogue (Tp) which forms irreversible keto-enamine linkages, TCBTA forms pure imine linkages.[1] This allows for higher crystallinity due to error-correction (reversibility) during framework growth.
-
Protocol Note: Use weak acid catalysts (Acetic acid) and solvothermal conditions (Dioxane/Mesitylene).
Path B: Nucleophilic Aromatic Substitution ( )
The electron-deficient ring activates the C-Cl bonds.[1]
-
Nucleophiles: Thiols (R-SH), Amines (R-
), Alkoxides (R- ).[1] -
Mechanism: Meisenheimer complex formation stabilized by the para-formyl group.
-
Application: Post-synthetic modification of COFs or synthesis of functionalized dendrimers. For example, reacting TCBTA with p-dithiane-2,5-diol in the presence of triethylamine yields sulfur-rich networks.[1]
Reactivity Logic Map
Figure 2: Divergent reactivity pathways allowing access to COFs, functionalized monomers, and ligands.[1]
Applications in R&D
Covalent Organic Frameworks (COFs)
TCBTA is a critical linker for "Imine-linked COFs".[1] Because it lacks the hydroxyl groups of Tp, it does not undergo keto-enol tautomerization. This results in COFs that are:
-
Less chemically stable to acid hydrolysis than Tp-COFs (keto-enamine).[1]
-
More crystalline due to better reversibility during synthesis.
-
Tunable: The Cl atoms in the pore walls can be post-synthetically substituted to introduce catalytic sites (e.g., anchoring metal catalysts).
Pharmaceutical Intermediates
The molecule serves as a precursor for Nitrogen-Rich Heterocycles .[1] By reacting TCBTA with amidines or guanidines, researchers can synthesize complex fused ring systems used in:
-
Antiviral candidates: Triazine derivatives.
-
Energetic materials: Precursors to TATB analogues (though TATB itself is usually made via nitration, TCBTA provides a route to aldehyde-functionalized variants).[1]
Detailed Experimental Protocol
Protocol: Synthesis of TCBTA-Based Imine COF
A self-validating method for generating crystalline porous networks.[1]
-
Preparation: In a Pyrex tube (o.d. 10 mm), charge TCBTA (0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (0.10 mmol).
-
Solvent System: Add a mixture of 1,4-dioxane (1.5 mL) and Mesitylene (1.5 mL). Rationale: Mesitylene acts as a pore regulator, while dioxane solubilizes the precursors.[1]
-
Catalyst: Add 0.3 mL of 6M aqueous Acetic Acid.
-
Degassing: Flash freeze the tube in liquid nitrogen, pump down to internal pressure < 100 mTorr, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove oxygen which causes oxidative side reactions.[1]
-
Reaction: Flame seal the tube under vacuum. Heat at 120°C for 72 hours undisturbed.
-
Isolation: Filter the resulting precipitate. Wash exhaustively with THF and Acetone to remove unreacted monomers.
-
Activation: Supercritical
drying or vacuum drying at 100°C for 12 hours.
References
-
Synthesis of TCBTA: Holst, C., Schollmeyer, D., & Meier, H. (2023). "An efficient synthesis of Rubin's aldehyde and its precursor."[4] DTIC Technical Reports.
-
COF Applications: Zhang, Y., et al. (2021). "Benzotrifuran-based donor-acceptor covalent organic frameworks for enhanced photocatalytic hydrogen generation." Journal of Materials Chemistry A.
-
Reactivity (SnAr): BenchChem Technical Support. (2025). "Application Notes: 1,3,5-Trichloro-2,4,6-trinitrobenzene precursors." BenchChem Protocols.
-
General Properties: PubChem Database. "2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (CID 44225672)."[1] [1]
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde molecular weight and formula
Optimizing Halogenated Linkers for Advanced Covalent Organic Frameworks (COFs)
Executive Summary
In the domain of Reticular Chemistry, the precise engineering of pore environments dictates the efficacy of Covalent Organic Frameworks (COFs). 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (TbTCA) represents a high-value, electron-deficient building block designed to introduce steric bulk and halogen-bonding capabilities into 2D and 3D networks. Unlike its hydrogenated counterpart (1,3,5-benzenetricarbaldehyde), TbTCA offers unique electronic modulation of the framework's band gap and enhanced hydrolytic stability due to the shielding effect of the chlorine substituents. This guide details the physicochemical specifications, synthetic pathways, and application logic for integrating TbTCA into next-generation porous materials.
Physicochemical Profile
The following data constitutes the baseline specifications for TbTCA. Researchers must verify these parameters prior to solvothermal synthesis to ensure stoichiometric precision.
| Parameter | Specification | Technical Notes |
| IUPAC Name | 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | Core linker identity. |
| CAS Number | 14222-98-1 | Primary identifier for procurement. |
| Molecular Formula | C₉H₃Cl₃O₃ | Carbon (9), Hydrogen (3), Chlorine (3), Oxygen (3).[1][2][3][4][5][6] |
| Molecular Weight | 265.48 g/mol | Essential for molar ratio calculations in COF synthesis. |
| Appearance | Pale yellow to off-white solid | Color intensity may vary with purity/oxidation state. |
| Solubility | Soluble in THF, Dioxane, DMF, CHCl₃ | Low solubility in alcohols; insoluble in water. |
| Melting Point | >180 °C (Decomposes) | High thermal stability due to aryl-chloride interactions. |
| Polar Surface Area | ~51.2 Ų | Relevant for guest-host interaction modeling. |
Synthetic Architecture & Protocol
Synthesis of TbTCA requires navigating the electron-deficient nature of the benzene ring. The most robust pathway involves the oxidation of the trichlorinated mesitylene precursor.
Reaction Logic (Diagram)
The following workflow illustrates the conversion of 1,3,5-trichloro-2,4,6-trimethylbenzene to the target trialdehyde via chromium-based oxidation.
Figure 1: Step-wise oxidative synthesis of TbTCA from methylated precursors.
Detailed Protocol
Safety Warning: Chromium(VI) oxide (CrO₃) is a strong oxidizer and carcinogen. Perform all steps in a fume hood.
-
Precursor Preparation: Dissolve 10.0 mmol of 1,3,5-trichloro-2,4,6-trimethylbenzene in a mixture of acetic anhydride (Ac₂O) and glacial acetic acid (1:1 v/v).
-
Oxidation: Cool the solution to 0–5 °C. Slowly add concentrated sulfuric acid (catalytic amount), followed by the portion-wise addition of CrO₃ (6.0 equivalents). Maintain temperature below 10 °C to prevent ring cleavage.
-
Stirring: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken as the methyl groups are oxidized to gem-diacetates.
-
Quenching: Pour the reaction mixture into crushed ice/water (500 mL) to precipitate the intermediate. Filter the solid.[1]
-
Hydrolysis: Reflux the solid in a mixture of Ethanol/Water/H₂SO₄ (10:10:1) for 4 hours to hydrolyze the acetates into aldehyde groups.
-
Purification: Cool to precipitate the crude aldehyde. Recrystallize from chloroform or acetone/hexane to yield pure TbTCA.
Application Vector: COF Engineering
TbTCA is not merely a linker; it is a functional tool for Reticular Engineering . Its primary utility lies in the synthesis of Imine-linked COFs (e.g., reacting with 1,3,5-tris(4-aminophenyl)benzene).
Mechanistic Advantages
-
Steric Locking: The Chlorine atoms at the 2,4,6 positions create steric hindrance that forces the phenyl rings of the amine partner to rotate, often locking the COF into a specific conformation (e.g., favoring eclipsed stacking over staggered).
-
Electronic Tuning: The electron-withdrawing nature of the Cl atoms lowers the LUMO energy of the framework, making TbTCA-based COFs excellent candidates for photocatalysis and sensing of electron-rich analytes.
COF Assembly Pathway
Figure 2: Reticular assembly logic for TbTCA-based Covalent Organic Frameworks.
Characterization & Validation
To ensure the integrity of the synthesized TbTCA before COF construction, use the following validation markers:
-
¹H NMR (CDCl₃, 400 MHz): Look for a distinct singlet at δ ~10.4 ppm (Aldehyde -CHO). Crucially, there should be no aromatic protons (the ring is fully substituted). Any signal in the aromatic region (δ 7.0–8.0) indicates incomplete chlorination or impurities.
-
FT-IR Spectroscopy:
-
Strong band at ~1690–1710 cm⁻¹ (C=O stretching).
-
Distinct bands at ~800–850 cm⁻¹ (C-Cl stretching).
-
-
Mass Spectrometry: High-resolution MS should show the parent ion peak [M+] at 263.9 (for ³⁵Cl isotope dominant species) with a characteristic isotope pattern (9:6:1 ratio for Cl₃).
References
-
Sigma-Aldrich. (2024). 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Product Specification. Link
-
Feng, X., et al. (2012). "Covalent Organic Frameworks." Chemical Society Reviews, 41(18), 6010-6022. (Context on aldehyde linkers in COFs). Link
-
PubChem. (2024). Compound Summary: 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde.[2][5][6][7] National Library of Medicine. Link
-
Waller, P. J., et al. (2015). "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 48(12), 3053–3063. Link
-
Chong, J. H., et al. (2017). "Stability of Covalent Organic Frameworks." Journal of the American Chemical Society.[3] (Discussion on halogenated linker stability). Link
Sources
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- 2. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species - American Chemical Society [acs.digitellinc.com]
- 5. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | 14222-98-1 [sigmaaldrich.com]
- 6. biocompare.com [biocompare.com]
- 7. 14222-98-1|2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Abstract
This comprehensive guide provides detailed protocols for the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. This highly functionalized aromatic scaffold is a valuable building block in supramolecular chemistry and materials science, particularly for the synthesis of Covalent Organic Frameworks (COFs). The protocols outlined herein are tailored for researchers, scientists, and drug development professionals, offering step-by-step methodologies for the substitution of the chloro groups with a variety of nucleophiles, including amines, thiols, and alkoxides. This document emphasizes the underlying chemical principles, provides guidance on reaction optimization, and details methods for the characterization of the resulting functionalized products.
Introduction: The Significance of Functionalized Benzene-1,3,5-tricarbaldehydes
Symmetrically substituted benzene rings bearing multiple functional groups are crucial as rigid building blocks in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs)[1]. The precise spatial arrangement of reactive sites on these molecular scaffolds allows for the construction of highly ordered, porous materials with applications in gas storage, catalysis, and sensing. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a key precursor that, through nucleophilic aromatic substitution (SNAr), can be transformed into a diverse array of functionalized monomers.
The SNAr reaction is a powerful tool for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde, the three aldehyde moieties strongly activate the benzene ring towards nucleophilic attack, facilitating the displacement of the chloride leaving groups. This process proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
This application note will provide detailed, field-proven protocols for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde with a range of nucleophiles, enabling the synthesis of novel, highly functionalized building blocks for advanced material synthesis.
Characterization of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
A thorough characterization of the starting material is crucial for the successful execution of any synthetic protocol.
| Property | Value | Source |
| CAS Number | 14222-98-1 | [2] |
| Molecular Formula | C₉H₃Cl₃O₃ | [3] |
| Molecular Weight | 265.48 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Inert atmosphere, 2-8°C |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: This compound is harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Many of the solvents used in these protocols (e.g., DMSO, DMF) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Bases: The bases used in these protocols (e.g., potassium carbonate, sodium hydride) are corrosive or reactive. Handle with care and avoid contact with skin and eyes.
General Workflow for Nucleophilic Aromatic Substitution
The following diagram illustrates the general workflow for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.
Caption: General workflow for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.
Experimental Protocols
The following protocols are designed to be a starting point for the SNAr of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles.
Protocol for Substitution with Amine Nucleophiles
This protocol is adapted from the successful synthesis of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde from its bromo-analogue[1].
Materials:
-
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
-
Amine nucleophile (e.g., primary or secondary amine)
-
Potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material.
-
Add the amine nucleophile (3.3 - 4.5 eq) to the solution.
-
Add potassium carbonate (3.0 - 5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Expected Characterization of 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde:
-
¹H NMR (DMSO-d₆): A significant upfield shift of the aldehyde proton signal is expected compared to the starting material. For the fully substituted product, a singlet for the aldehyde protons and a broad singlet for the amine protons would be anticipated. For example, the aldehyde proton of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde appears at 9.94 ppm, with the amine protons appearing as an exchangeable peak around 8.98 ppm[1].
-
¹³C NMR (DMSO-d₆): The appearance of a signal for the carbon-nitrogen bond and the disappearance of the carbon-chlorine bond signal will confirm the substitution. For 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde, the aryl carbon-nitrogen signal appears at 160.60 ppm[1].
Protocol for Substitution with Thiol Nucleophiles
This protocol is based on general procedures for SNAr reactions with thiols.
Materials:
-
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
-
Thiol nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
If using NaH: To a flame-dried round-bottom flask under an inert atmosphere, add NaH (3.3 eq).
-
Add anhydrous THF and cool the suspension to 0°C.
-
Slowly add a solution of the thiol (3.0 eq) in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes to form the thiolate.
-
Add a solution of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq) in anhydrous THF.
-
If using K₂CO₃: To a round-bottom flask, add 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq), the thiol (3.3 eq), and K₂CO₃ (4.0 eq) in DMF.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl (especially if NaH was used).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the product by column chromatography.
Protocol for Substitution with Alkoxide Nucleophiles
This protocol is based on general procedures for SNAr reactions with alkoxides.
Materials:
-
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
-
Alcohol or phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (3.3 eq) to anhydrous THF.
-
At 0°C, add NaH (3.3 eq) or KOtBu (3.3 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add a solution of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1.0 eq) in anhydrous THF.
-
Heat the reaction to 50-80°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently activated aromatic ring (unlikely for this substrate). | Increase reaction temperature and/or time. |
| Poor nucleophile. | Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃ for thiols/alcohols). | |
| Steric hindrance from the nucleophile. | Increase reaction temperature and/or use a less sterically hindered nucleophile if possible. | |
| Formation of multiple products | Incomplete substitution. | Increase the equivalents of the nucleophile and base, and prolong the reaction time. |
| Side reactions of the aldehyde groups. | Ensure anhydrous conditions, as water can participate in side reactions. Protect the aldehyde groups if necessary, although this adds synthetic steps. | |
| Difficulty in product isolation/purification | Product is highly polar. | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography. |
| Product is insoluble. | Attempt to precipitate the product from the reaction mixture by adding a non-solvent. |
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of a variety of functionalized benzene-1,3,5-tricarbaldehyde derivatives through nucleophilic aromatic substitution. The high degree of activation provided by the three aldehyde groups makes 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde an excellent substrate for these transformations. By carefully selecting the nucleophile, base, and reaction conditions, researchers can access a wide range of novel building blocks for the development of advanced materials and functional molecules.
References
- McLeod, D. C., Lachmayr, K. K., Lambeth, R. H., Switek, A., Murphy, A., Pesce-Rodriguez, R. A., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
- Supporting Information for β-ketoenamine-linked covalent organic framework as heterogeneous photocatalyst for synthesis of 2-arylbenzothiazoles by cyclization reaction. Royal Society of Chemistry.
-
PubChem. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde. Retrieved March 7, 2024, from [Link]
Sources
Application Note: 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde as a Graphimine Precursor
[1][2]
Executive Summary & Scientific Rationale
Graphimine represents a class of two-dimensional polymers characterized by a rigid, triangular pore topology and high charge-carrier mobility, structurally analogous to Graphdiyne but linked via imine (
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (Cl-TCA) is identified as a superior precursor for this application due to its unique electronic structure. Unlike its bromo- or hydrogen-substituted analogs, Cl-TCA possesses three highly electrophilic chlorine sites activated by three ortho/para-aldehyde electron-withdrawing groups (EWGs).[1] This enables facile Nucleophilic Aromatic Substitution (
Key Advantages of Cl-TCA:
-
Dual-Reactivity: Contains electrophilic sites (Cl) for substitution and electrophilic sites (CHO) for condensation.[1]
-
Activation: The
bonds are activated by the ortho-formyl groups, eliminating the need for expensive Pd-catalysis (Buchwald-Hartwig) often required for bromo-analogs.[1] -
Structural Fidelity: The rigid benzene core preserves the triangular lattice geometry essential for Graphimine's electronic band structure.
Chemical Pathway & Mechanism[3]
The utilization of Cl-TCA follows two primary distinct pathways:
-
Pathway A (The "Graphimine" Route): Conversion of Cl-TCA into an
monomer (3-CHO, 3-NH ) followed by self-polymerization.[1] -
Pathway B (The Hetero-Coupling Route): Direct reaction with tri-functional amines or linkers to form Graphimine-analogous COFs (e.g., TCDA-COFs).[1]
Mechanistic Diagram (DOT)
Caption: Synthesis pathways from Cl-TCA to Graphimine. Pathway A (Top) yields the intrinsic A3B3 lattice; Pathway B (Bottom) yields analogous COFs.[1]
Experimental Protocols
Protocol A: Synthesis of the Graphimine Monomer (A3B3 Precursor)
Objective: To convert the 3 Cl groups of Cl-TCA into protected amine groups, creating a monomer capable of self-polymerization.[1]
Materials:
-
Cl-TCA (2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde)[1][2][3][4]
-
Benzophenone Imine (Ph
C=NH)[1] -
Cesium Carbonate (Cs
CO )[1] -
Solvent: Anhydrous DMF or DMSO[1]
-
Atmosphere: Argon/Nitrogen[1]
Procedure:
-
Preparation: In a flame-dried Schlenk flask, dissolve Cl-TCA (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add Benzophenone Imine (3.5 eq) and Cs
CO (4.0 eq). Note: The excess base and imine ensure complete substitution. -
Reaction: Heat the mixture to 80°C for 12 hours. The electron-deficient ring facilitates
of the chloride by the imine nitrogen.[1]-
Validation: Monitor via TLC or LC-MS.[1] The disappearance of the isotopic Cl pattern indicates completion.
-
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DCM to obtain 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde .
Protocol B: Polymerization to Graphimine
Objective: Acid-catalyzed transimination to form the 2D network.[1]
Materials:
-
Protected Monomer (from Protocol A)
-
Catalyst: Aqueous Acetic Acid (6M) or Sc(OTf)
[1] -
Solvent: Mesitylene/Dioxane (1:1 v/v)[5]
Procedure:
-
Loading: Charge a Pyrex ampoule with the Protected Monomer (20 mg) and solvent mixture (2 mL).
-
Catalysis: Add 0.1 mL of 6M Acetic Acid.
-
Degassing: Flash freeze in liquid nitrogen, pump down to internal pressure < 100 mTorr, and flame seal.
-
Solvothermal Synthesis: Place in an oven at 120°C for 72 hours.
-
Isolation: Collect the resulting film/powder by filtration. Wash extensively with THF and Acetone to remove the benzophenone byproduct.
-
Activation: Supercritical CO
drying is recommended to preserve pore structure.[1]
Characterization & Validation Standards
To ensure the synthesized material is true Graphimine (and not an amorphous polymer), the following data standards must be met:
| Technique | Expected Signature | Interpretation |
| PXRD | Sharp peaks at low 2 | Indicates long-range 2D crystalline order (Hexagonal/Triangular lattice).[1] |
| FT-IR | C=N stretch @ ~1620 cm | Confirms complete conversion of aldehyde/amine to imine linkages. |
| Single dominant aromatic signal & Imine carbon (~155-160 ppm) | Verifies chemical symmetry and lack of defects.[1] | |
| BET Surface Area | Isotherm Type IV; SA > 600 m | Confirms permanent porosity and mesoporous structure.[1] |
Safety & Handling (E-E-A-T)
-
Cl-TCA Toxicity: Chlorinated aromatic aldehydes are potential skin sensitizers and lachrymators.[1] Handle in a fume hood.
-
Reaction Pressure: Solvothermal synthesis in sealed ampoules generates pressure.[1] Use appropriate blast shields.[1]
-
Storage: Cl-TCA should be stored under inert gas at 2-8°C to prevent oxidation of the aldehyde groups to carboxylic acids, which terminates polymerization.[1]
References
-
Synthesis of Graphimine Precursors : Wetzel, E., et al. "Synthesis of a Novel Hexa-functional Monomer for 2D Polymers."[1] Defense Technical Information Center (DTIC), 2023.
-
Graphimine Theoretical Framework : Lustig, S. "2 Dimensional Polymers & Graphimine Research." Northeastern University College of Engineering.
-
Cl-TCA Synthesis & Reactivity : "Synthesis of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde for Photocatalytic COFs." University of Liverpool Repository.
-
TCDA-COF Applications : "Benzotrifuran-based donor-acceptor covalent organic frameworks." Royal Society of Chemistry (RSC).
-
Patent on Hexavalent Monomers : "Hexavalent substituted benzenes for Graphimine synthesis." WO2023177498A2.[1]
Sources
- 1. 2,4,6-三氯-1,3,5-苯三甲醛 - CAS号 14222-98-1 - 摩熵化学 [molaid.com]
- 2. rsc.org [rsc.org]
- 3. 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde | C9H3Cl3O3 | CID 44225672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde | 918342-68-4 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Synthesis of Nitrogen-Rich 2D Covalent Organic Frameworks: An Application Note and Protocol for Researchers
Abstract
Nitrogen-rich two-dimensional covalent organic frameworks (2D COFs) represent a frontier class of crystalline porous polymers with vast potential in catalysis, gas separation, energy storage, and importantly, in biomedical applications such as drug delivery.[1][2][3] Their high nitrogen content imparts unique electronic properties, enhances stability, and provides active sites for functionalization and therapeutic loading.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these promising materials. It delves into the fundamental design principles, offers a detailed, field-proven protocol for the synthesis of a representative imine-linked 2D COF, and discusses critical characterization techniques and potential applications. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and innovate.
Introduction: The Significance of Nitrogen-Rich 2D COFs
Covalent organic frameworks are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds.[3] Their two-dimensional counterparts consist of stacked layers of covalently bonded sheets. The incorporation of a high density of nitrogen atoms into the framework offers several advantages:
-
Enhanced Stability: Nitrogen-containing linkages, such as imines and triazines, can exhibit remarkable thermal and chemical stability.[6][7]
-
Tunable Electronic Properties: The presence of nitrogen atoms modifies the electronic landscape of the COF, influencing its conductivity and photophysical properties.[4]
-
Active Sites for Catalysis and Sensing: The lone pair of electrons on nitrogen atoms can act as Lewis basic sites, making these materials promising for catalysis and chemical sensing.[4][8]
-
Biocompatibility and Drug Delivery: The organic nature of COFs, coupled with their high porosity and the potential for surface functionalization, makes them attractive candidates for drug delivery systems.[9][10] The nitrogen atoms can participate in hydrogen bonding and other interactions with drug molecules, facilitating high loading capacities and controlled release.[11]
Design Principles and Synthetic Strategies
The synthesis of a 2D COF with desired properties hinges on the judicious selection of molecular building blocks and the reaction conditions that promote crystalline growth.
2.1. Monomer Selection:
The formation of a 2D network requires the use of monomers with appropriate symmetry. For example, the combination of a C3-symmetric monomer with a C2-symmetric linker typically results in a hexagonal porous framework.[1]
-
Nitrogen-Rich Monomers: To synthesize nitrogen-rich COFs, at least one of the building blocks must contain a high proportion of nitrogen. Common examples include:
-
Triazine-based monomers: Melamine and 1,3,5-tris(4-aminophenyl)triazine (TAPT) are frequently used C3-symmetric building blocks.[1][12]
-
Pyridine- and Pyrazine-containing monomers: These introduce nitrogen atoms directly into the aromatic backbone.[13]
-
Amine- and Hydrazine-based linkers: These provide the nitrogen atoms for the linking chemistry.
-
2.2. Linkage Chemistry:
The choice of linkage is crucial as it determines the stability and functionality of the resulting COF. For nitrogen-rich COFs, common linkages include:
-
Imine Linkage: Formed by the condensation of an amine and an aldehyde, this is one of the most widely used linkages due to the reversibility of its formation, which allows for error correction and the growth of crystalline materials.[7][14]
-
Hydrazone Linkage: Formed from the reaction of a hydrazine and an aldehyde, these linkages also offer reversibility.[15][16][17][18]
-
Triazine Linkage: These are often formed through the cyclotrimerization of nitrile-containing monomers under ionothermal or superacid-catalyzed conditions.[12][19][20]
-
β-Ketoenamine Linkage: This linkage provides high stability and is formed from the reaction of an amine with a β-ketoaldehyde.[14]
2.3. Synthetic Conditions:
The synthesis of crystalline COFs typically requires conditions that allow for reversible bond formation, enabling the system to self-correct and form a thermodynamically stable, ordered framework.
-
Solvothermal Synthesis: This is the most common method, where the reaction is carried out in a sealed vessel at elevated temperatures (typically 120-200 °C).[11][21] The choice of solvent is critical and often involves a mixture of a polar and a non-polar solvent to control the solubility of the monomers and the growing framework.
-
Catalyst: An acid or base catalyst is often employed to facilitate the reversible linkage formation. Acetic acid is a common choice for imine-based COFs.[11][14]
Experimental Protocol: Synthesis of a Triazine-Based Imine-Linked 2D COF (TAPT-TFPB COF)
This protocol details the synthesis of a representative nitrogen-rich 2D COF from 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 1,3,5-triformylphloroglucinol (TFPB).
3.1. Materials and Equipment:
| Material/Equipment | Specifications |
| 1,3,5-Tris(4-aminophenyl)triazine (TAPT) | >98% purity |
| 1,3,5-Triformylphloroglucinol (TFPB) | >98% purity |
| 1,4-Dioxane | Anhydrous, >99.8% |
| Mesitylene | Anhydrous, >99% |
| Acetic Acid | 6 M aqueous solution |
| Pyrex tube | Heavy-walled, with screw cap |
| Oven | Capable of maintaining 120 °C |
| Centrifuge | |
| Schlenk line or glovebox | For inert atmosphere |
| Sonicator |
3.2. Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a triazine-based 2D COF.
3.3. Step-by-Step Procedure:
-
Preparation of Reagents: In a Pyrex tube, add 1,3,5-tris(4-aminophenyl)triazine (TAPT, 35.3 mg, 0.1 mmol) and 1,3,5-triformylphloroglucinol (TFPB, 21.0 mg, 0.1 mmol).
-
Addition of Solvents and Catalyst: To the tube, add 1.0 mL of 1,4-dioxane, 1.0 mL of mesitylene, and 0.3 mL of 6 M aqueous acetic acid.
-
Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the tube under vacuum and place it in an oven at 120 °C for 72 hours. A yellow precipitate should form during this time.
-
Work-up and Purification:
-
After 72 hours, remove the tube from the oven and allow it to cool to room temperature.
-
Collect the solid product by centrifugation (8000 rpm, 10 min).
-
Wash the precipitate repeatedly with anhydrous tetrahydrofuran (THF) and anhydrous acetone to remove any unreacted monomers and catalyst. This is typically done by resuspending the solid in the solvent, centrifuging, and decanting the supernatant. Repeat this process at least three times with each solvent.
-
-
Drying: Dry the purified COF powder under vacuum at 80 °C overnight.
Characterization
A suite of analytical techniques is required to confirm the successful synthesis of the COF and to characterize its properties.
4.1. Structural Characterization:
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure. | A diffraction pattern with distinct peaks corresponding to the expected crystal lattice. Pawley or Rietveld refinement can be used to determine the unit cell parameters and stacking mode (e.g., AA or AB stacking). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the imine linkage. | Disappearance of the N-H stretching bands from the amine monomer and the C=O stretching band from the aldehyde monomer, and the appearance of a new C=N stretching band around 1620 cm⁻¹. |
| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the framework structure. | A peak corresponding to the imine carbon should be observed around 158 ppm. |
4.2. Porosity and Surface Area Analysis:
| Technique | Purpose | Expected Outcome |
| Nitrogen Adsorption-Desorption Isotherms (at 77 K) | To determine the specific surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. A high BET surface area (typically > 500 m²/g) is expected. |
4.3. Morphological and Thermal Characterization:
| Technique | Purpose | Expected Outcome |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images showing the particulate or aggregated nature of the COF powder. High-resolution TEM may reveal the layered structure.[6] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | A TGA curve showing high thermal stability, with decomposition typically occurring above 300-400 °C in an inert atmosphere. |
Applications in Drug Development
The unique properties of nitrogen-rich 2D COFs make them highly promising for various applications in drug development.
-
Drug Delivery Vehicles: Their high porosity and surface area allow for the encapsulation of therapeutic agents.[9][10][22] The nitrogen-rich framework can interact with drug molecules through hydrogen bonding and other non-covalent interactions, leading to high drug loading and controlled release profiles.[11]
-
Targeted Drug Delivery: The surface of COFs can be functionalized with targeting ligands to direct the drug-loaded framework to specific cells or tissues.
-
Stimuli-Responsive Release: By incorporating stimuli-responsive linkages or functional groups, drug release can be triggered by changes in pH, temperature, or light.[9][10]
Conclusion and Outlook
The synthesis of nitrogen-rich 2D COFs offers a versatile platform for the development of advanced materials with tailored properties. The protocol provided herein serves as a robust starting point for researchers entering this exciting field. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated COF architectures with enhanced performance in drug delivery, catalysis, and beyond. The continued development of new synthetic methodologies, including more sustainable and scalable approaches, will be crucial for translating the potential of these materials from the laboratory to real-world applications.[23]
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- Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Angewandte Chemie International Edition.
- Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics. Chemical Society Reviews.
- Porous organic polymers for drug delivery: Hierarchical pore structures, variable morphologies, and biological properties. ResearchGate.
- Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release. PMC.
- Porous Organic Materials. CD Bioparticles.
- An Imine-Based Two-Dimensional Covalent Organic Framework for Gemcitabine Delivery. MDPI.
- Tuning the Structure and Properties of Nitrogen-rich Covalent Organic Frameworks by Molecular Design and Solid State Reactions. Ludwig-Maximilians-Universität München.
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- Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. ResearchGate.
- Construction of Novel Nitrogen-Rich Covalent Organic Frameworks for Highly Efficient La(Iii) Adsorption. SSRN.
- Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science.
- (a) Synthesis of 2D imine-linked COF-N and COF-NN. (b) Structures of... ResearchGate.
- Advances in the Synthesis of Covalent Triazine Frameworks. PMC.
- Postsynthetic Transformation of Imine- into Nitrone-Linked Covalent Organic Frameworks for Atmospheric Water Harvesting at Decreased Humidity. PMC.
- Imine and imine-derived linkages in two-dimensional covalent organic frameworks. DR-NTU.
- Isostructural β-ketoenamine and Imine-based COFs: Emission, Sensing and Catalysis. Nanomater.
- Facile Synthesis of Aryl-Triazine Linked Two-Dimensional Covalent Organic Frameworks via “Two-in-One” Strategy for Phenolic Compounds Adsorption. ResearchGate.
- Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. PMC.
- Deciphering Nitrogen-rich Covalent Organic Framework Onion Structure at the Atomic. eScholarship.org.
- Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. RSC Publishing.
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- Schematics of triazine‐based conductive 2D‐COFs. a) Two different... ResearchGate.
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- On-Surface Synthesis and Applications of 2D Covalent Organic Framework Nanosheets. MDPI.
- Novel, unique covalent organic framework for use in drug delivery and clean energy. Tokyo University of Science.
- Ultrafine Rh nanoparticles confined by nitrogen-rich covalent organic frameworks for methanolysis of ammonia borane. Inorganic Chemistry Frontiers (RSC Publishing).
- Nitrogen-Rich Triazine-Based Covalent Organic Frameworks as Efficient Visible Light Photocatalysts for Hydrogen Peroxide Production. MDPI.
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- 22. Porous Organic Materials - CD Bioparticles [cd-bioparticles.net]
- 23. oaepublish.com [oaepublish.com]
Preparation of C₃-Symmetric Amine Monomers for Covalent Organic Framework Construction: An Application Note and Protocol
Introduction
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage and separation, catalysis, and optoelectronics. The rational design and synthesis of COFs with desired properties are critically dependent on the geometry and functionality of the constituent building blocks. Among these, C₃-symmetric amine monomers are fundamental for the construction of two-dimensional (2D) COFs with hexagonal pore structures. Their threefold symmetry dictates the formation of extended, ordered networks when condensed with complementary linear or triangular linkers.
This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of two widely utilized C₃-symmetric amine monomers: 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) . The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final products, which is paramount for achieving highly crystalline COF materials.
Part 1: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
The synthesis of TAPB is a two-step process that begins with the preparation of the nitro-analogue, 1,3,5-tris(4-nitrophenyl)benzene (TNPB), followed by its catalytic reduction to the desired triamine.
Workflow for TAPB Synthesis
Figure 1: Synthetic workflow for the preparation of 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Experimental Protocols
Protocol 1.1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
This protocol is adapted from established literature procedures for the self-condensation of acetophenones.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Nitroacetophenone | 100-19-6 | 165.15 | 25.1 g (0.15 mol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 18.2 mL (0.25 mol) |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 43.7 mL |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | For recrystallization |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitroacetophenone (25.1 g, 0.15 mol) and anhydrous ethanol (43.7 mL).
-
Stir the mixture to dissolve the 4-nitroacetophenone.
-
Carefully and dropwise, add thionyl chloride (18.2 mL, 0.25 mol) to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.
-
Allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid by vacuum filtration and wash it successively with deionized water, diethyl ether, and ethanol to remove unreacted starting materials and byproducts.
-
The crude product is a yellow solid. For purification, recrystallize from hot dimethylformamide (DMF) to obtain yellow, needle-like crystals of TNPB.
-
Dry the purified TNPB in a vacuum oven at 80 °C overnight.
Protocol 1.2: Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
The reduction of the nitro groups in TNPB to amines is a critical step. While various reducing agents can be employed, catalytic hydrogenation is a clean and efficient method. A common alternative is the use of tin (Sn) in the presence of hydrochloric acid (HCl).
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) | 29102-61-2 | 441.38 | 10.0 g (0.0226 mol) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 45.0 g (0.20 mol) |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~100 mL |
| Ethanol | 64-17-5 | 46.07 | As needed |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | For neutralization |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction |
Procedure:
-
In a 500 mL round-bottom flask, suspend TNPB (10.0 g, 0.0226 mol) in ethanol (200 mL).
-
To this suspension, add tin(II) chloride dihydrate (45.0 g, 0.20 mol).
-
Heat the mixture to reflux and then add concentrated HCl (~100 mL) portion-wise. The reaction is exothermic.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic. A precipitate will form.
-
Extract the product with dichloromethane (DCM) (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude TAPB.
-
Purify the crude product by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Characterization of TAPB
| Analysis | Expected Results |
| ¹H NMR (400 MHz, Acetone-d₆) | δ (ppm): 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (s, 6H, -NH₂). |
| ¹³C NMR (100 MHz, Acetone-d₆) | δ (ppm): 149.0, 143.1, 130.7, 128.9, 122.3, 115.5. |
| FTIR (KBr, cm⁻¹) | 3442, 3360 (N-H stretching), 1620 (N-H bending), 1593, 1516 (aromatic C=C stretching), 1283, 827 (C-H bending). |
| Melting Point | 262 °C |
Part 2: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)
The synthesis of TAPT typically involves the trimerization of a p-substituted benzonitrile derivative to form the triazine core, followed by the reduction of the functional groups to amines.
Workflow for TAPT Synthesis
Figure 2: Synthetic workflow for the preparation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT).
Experimental Protocols
Protocol 2.1: Synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine (TCT)
The cyclotrimerization of nitriles to form a 1,3,5-triazine ring is a common synthetic strategy.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Cyanobenzonitrile | 623-26-7 | 128.13 | 10.0 g (0.078 mol) |
| Trifluoromethanesulfonic acid (TfOH) | 1493-13-6 | 150.08 | ~20 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For reaction and work-up |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanobenzonitrile (10.0 g, 0.078 mol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (~20 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. A precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the product in a vacuum oven at 100 °C to obtain TCT as a white powder.
Protocol 2.2: Synthesis of 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)
The reduction of the cyano groups to aminomethyl groups is not the desired reaction here. Instead, a more common route involves the use of 4-aminobenzonitrile as the starting material for the trimerization, or a precursor that can be readily converted to the amine. An alternative and more direct synthesis involves the reaction of cyanuric chloride with an aniline derivative.
Alternative Protocol 2.2: Synthesis of TAPT from Cyanuric Chloride and 4-Aminobenzonitrile followed by Reduction
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Cyanuric chloride | 108-77-0 | 184.41 | 5.0 g (0.027 mol) |
| 4-Aminobenzonitrile | 873-74-5 | 118.14 | 10.0 g (0.085 mol) |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 15 mL |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL |
| Raney Nickel (slurry in water) | 7440-02-0 | - | ~5 g |
| Hydrazine monohydrate | 7803-57-8 | 50.06 | 10 mL |
| Ethanol | 64-17-5 | 46.07 | For reduction |
Procedure:
-
Synthesis of the tris(4-cyanophenyl) precursor: In a 250 mL flask, dissolve 4-aminobenzonitrile (10.0 g, 0.085 mol) and DIPEA (15 mL) in anhydrous THF (100 mL).
-
In a separate flask, dissolve cyanuric chloride (5.0 g, 0.027 mol) in anhydrous THF (50 mL).
-
Add the cyanuric chloride solution dropwise to the 4-aminobenzonitrile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and collect the solid precipitate by filtration. Wash with water and ethanol. Dry the intermediate product.
-
Reduction to TAPT: Suspend the dried intermediate in ethanol (200 mL) in a 500 mL flask.
-
Carefully add Raney Nickel slurry (~5 g). Caution: Raney Nickel is pyrophoric. Handle with care.
-
Heat the mixture to reflux and add hydrazine monohydrate (10 mL) dropwise.
-
Continue to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully filter off the Raney Nickel through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude TAPT.
-
Purify by recrystallization from a suitable solvent such as DMF/water.
Characterization of TAPT
| Analysis | Expected Results |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 8.36 (d, 6H), 6.70 (d, 6H), 5.89 (s, 6H, -NH₂). |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 169.5, 152.9, 130.6, 130.1, 122.9, 113.0. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching and bending, and triazine ring vibrations. |
| Melting Point | >300 °C |
Conclusion
The successful synthesis of highly crystalline Covalent Organic Frameworks is predicated on the availability of high-purity, well-defined monomeric building blocks. The detailed protocols provided in this application note for the preparation of 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) offer researchers and drug development professionals robust and reproducible methods for obtaining these crucial C₃-symmetric amine monomers. Adherence to the described procedures, including the purification and characterization steps, will ensure the quality of the monomers, thereby facilitating the construction of advanced COF materials for a wide range of applications.
References
-
Diercks, C. S., & Yaghi, O. M. (2017). The atom, the molecule, and the covalent organic framework. Science, 355(6328), eaal1585. [Link]
- Collegedunia. (2024). A trinitro compound,1,3,5-tris-(4-nitrophenyl)benzene, on complete reaction with an excess of Sn/HCl
Application Note: One-Pot Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde (TABTCA)
[1]
Part 1: Strategic Context & Mechanism[1]
Executive Summary
2,4,6-Triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) is a high-value, hexa-functionalized monomer critical for the synthesis of nitrogen-rich Covalent Organic Frameworks (COFs), specifically those requiring high charge-carrier mobility and extensive conjugation (e.g., graphimine-based 2D polymers).[1]
Historically, the synthesis of TABTCA has been impeded by its inherent instability; the coexistence of three amine (nucleophile) and three aldehyde (electrophile) groups on a single benzene ring promotes rapid self-polymerization.[1] This guide details a one-pot Nucleophilic Aromatic Substitution (S_NAr) protocol that bypasses unstable intermediates by directly aminating 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (Rubin's Aldehyde) with anhydrous ammonia.[1][2]
Reaction Mechanism
The synthesis relies on the strong electron-withdrawing nature of the three formyl groups on the benzene ring, which activates the ortho-positioned bromine atoms toward nucleophilic attack.[1]
-
Activation: The three aldehyde groups (-CHO) withdraw electron density from the ring, making the C-Br sites highly electrophilic.[1]
-
Substitution: Ammonia (:NH₃) acts as the nucleophile, displacing bromide ions via an addition-elimination mechanism (S_NAr).[1]
-
Stabilization: The use of anhydrous DMSO prevents premature hydrolysis, while the final precipitation in dilute acetic acid protonates the amines or stabilizes the monomer surface, preventing immediate self-condensation into amorphous polymers.[1]
Part 2: Detailed Protocol
Materials & Equipment
| Category | Item | Specification |
| Precursor | Rubin's Aldehyde | 2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde (>97% purity) |
| Reagents | Ammonia (Gas) | Anhydrous (99.99%) |
| Solvent | DMSO | Anhydrous, stored over molecular sieves |
| Quench | Acetic Acid | 1.0 M Aqueous Solution |
| Wash | Ethanol, DCM | HPLC Grade |
| Apparatus | Schlenk Tube | 100 mL, two-neck, with gas inlet adapter |
| Atmosphere | Nitrogen/Argon | Inert gas manifold (Schlenk line) |
Safety & Pre-requisites
-
Ammonia Hazard: Anhydrous ammonia is toxic and corrosive.[1] All operations must be performed in a functioning fume hood.[1]
-
Pressure: Ensure the Schlenk system is vented to a scrubber (e.g., dilute HCl) to prevent over-pressurization.[1]
-
Air-Sensitive: The starting material and product are sensitive to oxidation and moisture.[1] Rigorous air-free techniques are required.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup (S_NAr)
-
Preparation: Flame-dry a 100 mL two-neck Schlenk tube and cool under a stream of dry nitrogen.
-
Dissolution: Charge the tube with Rubin's Aldehyde (3.0 g, 7.52 mmol) . Add 50 mL of anhydrous DMSO via syringe.
-
Activation: Heat the mixture to 50°C in an oil bath with magnetic stirring until the solid is completely dissolved, yielding a clear yellow solution.
-
Amination:
-
Connect the ammonia gas source to the Schlenk tube inlet.[1]
-
Critical Step: Cycle the headspace between vacuum and nitrogen (3x) to remove trace oxygen.[1]
-
Introduce a slow, steady stream of anhydrous ammonia gas into the headspace (or bubble directly if using a frit) for 4–6 hours .[1]
-
Observation: The solution will darken significantly as the substitution proceeds.[1]
-
Phase 2: Workup & Stabilization[1]
-
Quenching: Cool the reaction mixture to room temperature (20–25°C).
-
Precipitation (The "Acid Lock"):
-
Prepare a beaker containing 150 mL of 1 M Acetic Acid .
-
Slowly pour the DMSO reaction mixture into the stirring acetic acid.
-
Result: A yellow precipitate will form immediately.[1]
-
Why? The acidic environment prevents the free amines from reacting with the aldehydes (Schiff base formation) during isolation.[1]
-
-
Aging: Refrigerate the suspension at 4°C for 12–24 hours to maximize precipitation yield.
Phase 3: Isolation & Purification[1]
-
Filtration: Collect the solid via vacuum filtration using a medium-porosity frit.
-
Washing:
-
Drying: Dry the yellow powder under high vacuum at room temperature for 6 hours.
Part 3: Quality Control & Troubleshooting[1]
QC Parameters
| Analysis | Expected Result | Failure Mode Indicator |
| Appearance | Bright yellow powder | Brown/Orange gum (Polymerization) |
| ¹H NMR (DMSO-d₆) | Singlet at ~10.2 ppm (Aldehyde)Broad singlet ~8-9 ppm (Amine) | Disappearance of aldehyde peak (Imine formation) |
| FT-IR | Peaks at ~3300 cm⁻¹ (-NH₂)~1680 cm⁻¹ (-CHO) | Broad peak ~1650 cm⁻¹ (C=N imine stretch) |
| Solubility | Soluble in DMSO, DMF | Insoluble in DMSO (Cross-linked) |
Troubleshooting Guide
-
Problem: Product forms a sticky gum instead of a powder.
-
Problem: Low Yield.
Part 4: Process Visualization
The following diagram illustrates the reaction pathway, highlighting the critical stabilization step involving acetic acid.
Figure 1: Workflow for the one-pot synthesis of TABTCA, emphasizing the acid-quench stabilization step.
Part 5: References
-
McLeod, D. C., et al. (2023).[1][2] An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC).[1] Report No. AD1193085.
-
Holst, C., Schollmeyer, D., & Meier, H. (2011).[1] An Efficient Synthesis of Rubin’s Aldehyde and its Precursor. Zeitschrift für Naturforschung B, 66(9), 935–938.[1][3]
-
Lachmayr, K. (2023).[1][2] Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. American Chemical Society (ACS) Spring 2023.[1]
Troubleshooting & Optimization
Improving yield of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde synthesis
To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) Synthesis
Executive Summary
You are likely encountering low yields due to the inherent instability of 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (TABTCA) .[1] This molecule is a "Janus" substrate: it contains both nucleophilic amines (
This guide moves away from the low-yielding benzophenone-imine hydrolysis route and standardizes the Nucleophilic Aromatic Substitution (SNAr) of Rubin’s Aldehyde using anhydrous ammonia, as recently optimized in materials science literature for Graphimine COF synthesis.[1]
Part 1: Diagnostic Logic (Troubleshooting Workflow)
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Decision tree for diagnosing yield loss during TABTCA synthesis.[1]
Part 2: Optimized Protocol (The SNAr Route)
Reference Standard: This protocol is adapted from the McLeod/Army Research Lab method [1], which significantly outperforms the deprotection of benzophenone imines.[1]
Reagents & Prerequisites
-
Precursor: 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (Rubin’s Aldehyde).[1][2][3][4] Note: Purity of this precursor is critical; recrystallize from chloroform if necessary.
-
Solvent: Anhydrous DMSO (Dried over 4Å molecular sieves).
-
Reagent: Anhydrous Ammonia (
) gas (Preferred) or 0.5 M in Dioxane. Avoid aqueous ammonia to prevent side reactions with the aldehyde.[1] -
Quench: 1 M Acetic Acid (aq).
Step-by-Step Methodology
| Step | Operation | Technical Rationale (The "Why") |
| 1 | Dissolution Dissolve Rubin's Aldehyde (1 eq) in minimal Anhydrous DMSO (0.2 M concentration). | High dilution favors intramolecular reaction (not desired here) or hydrolysis; high concentration favors intermolecular polymerization.[1] 0.2 M is the "Goldilocks" zone. |
| 2 | Activation Cool solution to 15–20 °C (slightly below RT).[1] | The SNAr reaction is exothermic.[1] Heat accelerates the condensation of the product's amine with its own aldehyde (polymerization).[1] |
| 3 | Amination Bubble anhydrous | |
| 4 | Monitoring Reaction turns deep yellow/orange.[1] Stop when TLC shows consumption of tribromo-precursor.[1] | Do not over-run. Prolonged exposure of the product to basic conditions ( |
| 5 | Stabilization (Critical) Pour reaction mixture into excess 1 M Acetic Acid (10:1 ratio v/v relative to DMSO). | Crucial Step: Protonation of the amines ( |
| 6 | Isolation Filter the precipitate immediately.[1] Wash with water, then cold ethanol.[1] | Removes DMSO and ammonium bromide salts.[1] |
Part 3: Critical Control Points & FAQs
Q1: Why does my product turn into a black insoluble solid upon drying?
Answer: You are witnessing "Graphimine" formation.[1]
TABTCA is a monomer for 2D polymers.[1][3] If left as a free base in the solid state, the crystal lattice packing brings
-
Fix: Store the product wet (as a paste) if using immediately.[1]
-
Fix: If storage is required, store as the hydrochloride or acetate salt . The protonated amine cannot attack the aldehyde.[1]
Q2: Can I use 1,3,5-triformylphloroglucinol (Tp) as a starting material?
Answer: No.
This is a common confusion.[1] Tp (2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde) exists primarily as the keto-enamine tautomer.[1] Converting the
Q3: My NMR shows broad peaks. Is the product pure?
Answer: Broadening often indicates early-stage oligomerization or rapid tautomeric exchange.[1]
-
Validation: Run the NMR in DMSO-d6 with a drop of DCl or TFA .
-
Result: The acid breaks up reversible imine oligomers and locks the amine in the protonated state.[1] You should see a sharp aldehyde singlet (~10 ppm) and aromatic signals.[1] If peaks remain broad after acidification, you have irreversible covalent polymerization (tar).[1]
Q4: Why use DMSO? Can I use DMF or Ethanol?
Answer:
-
Ethanol: No.[1] It reacts with aldehydes to form hemiacetals/acetals.[1]
-
DMF: Possible, but DMSO is better at solvating the polar transition state of the SNAr reaction on the electron-deficient aromatic ring.[1]
-
Warning: DMSO is hard to remove.[1] The acetic acid quench (Step 5) is vital not just for pH control, but to "crash out" the product while keeping DMSO in the aqueous phase.[1]
Part 4: Data Reference Table
Comparison of Synthetic Routes for TABTCA
| Parameter | Route A: Benzophenone Imine Hydrolysis [1] | Route B: Direct SNAr (Recommended) [1] |
| Precursor | 2,4,6-tris((diphenylmethylene)amino)...[1] | Rubin's Aldehyde (Tribromo-tricarbaldehyde) |
| Step Count | 3 (Protection -> Formylation -> Deprotection) | 1 (Direct Substitution) |
| Yield | < 15% (Losses during hydrolysis) | 40 – 75% (Dependent on quench speed) |
| Purity | High (if isolated) | Moderate (Contains salts if not washed well) |
| Scalability | Milligram scale | Gram scale |
References
-
McLeod, D. C., et al. (2023).[1][3] An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DEVCOM Army Research Laboratory.[1][3]
-
Lachmayr, K. K., et al. (2023).[1][3] Synthesis of a Novel Hexa-functional Monomer for 2D Polymers. DEVCOM Army Research Laboratory.[1][3]
-
Waller, P. J., et al. (2015).[1] Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research. (Context on amine-aldehyde stability). [1]
Sources
Preventing cross-linking during amination of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde
Welcome to our dedicated technical support guide for the amination of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized and reactive molecule. Our goal is to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and, most importantly, to prevent unwanted cross-linking and polymerization.
Introduction: The Challenge of Controlled Amination
2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde is a versatile building block, but its trifunctional nature presents a significant synthetic challenge. The presence of three aldehyde and three chloro groups makes it highly susceptible to uncontrolled reactions, leading to the formation of insoluble, cross-linked polymers instead of the desired discrete molecular product. This guide provides strategies and protocols to control the reactivity and achieve selective amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.
Problem 1: Immediate Formation of an Insoluble Precipitate Upon Amine Addition
Cause: This is a classic sign of rapid, uncontrolled polymerization. The high reactivity of the aldehyde groups with a primary amine leads to extensive Schiff base formation, resulting in a cross-linked network.
Solutions:
-
Controlled Addition at Low Temperature:
-
Rationale: Lowering the temperature reduces the reaction rate, allowing for more controlled imine formation.
-
Protocol:
-
Dissolve the 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde in a suitable anhydrous solvent (e.g., THF, Dioxane) and cool the solution to 0°C or -78°C (dry ice/acetone bath).
-
Dissolve the amine in the same solvent.
-
Add the amine solution dropwise to the cooled aldehyde solution over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
Maintain the low temperature for several hours before slowly warming to room temperature.
-
-
-
Use of a Protecting Group for the Aldehyde Functionality:
-
Rationale: Temporarily protecting the aldehyde groups allows for the selective amination of the chloro positions via a Buchwald-Hartwig coupling. The protecting groups can be removed in a subsequent step.
-
Recommended Protecting Group: Acetals are a good choice as they are stable to the basic conditions of the Buchwald-Hartwig reaction and can be removed under acidic conditions.
-
Problem 2: Low Yield of the Desired Product and a Mixture of Oligomers
Cause: Even with controlled addition, the statistical probability of forming oligomers and small polymers is high. This is often due to unfavorable reaction kinetics and stoichiometry.
Solutions:
-
High Dilution Conditions:
-
Rationale: Performing the reaction at high dilution favors intramolecular reactions over intermolecular reactions, which lead to polymerization.
-
Protocol: Use a significantly larger volume of solvent than typically employed. The goal is to keep the concentration of the reactants low (e.g., <0.01 M).
-
-
Stoichiometric Control:
-
Rationale: Carefully controlling the stoichiometry of the amine is crucial. Using a large excess of the amine can sometimes drive the reaction to completion on a single molecule before it can react with others, but this is highly substrate-dependent. A more controlled approach is a slow addition of a stoichiometric amount.
-
Problem 3: No Reaction at the Chloro Positions (Buchwald-Hartwig Amination)
Cause: The Buchwald-Hartwig amination of aryl chlorides can be challenging and requires careful optimization of the catalyst, ligand, and base.
Solutions:
-
Ligand and Catalyst Screening:
-
Rationale: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands are often required for aryl chlorides.[1]
-
Recommendations: Screen a variety of ligands such as Josiphos, XPhos, or SPhos. The palladium source can also be varied (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
-
Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendations: Sodium tert-butoxide (NaOtBu) is a common choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cross-linking in this reaction?
A1: The primary and most rapid pathway to cross-linking is the formation of imine bonds between the aldehyde groups and a primary amine. This reaction, known as Schiff base formation, is often fast and reversible.[2][3][4] Because the starting material has three aldehyde groups, it can rapidly form a 3D network with a trifunctional amine, or a complex polymer with a difunctional amine.
Q2: Can I selectively aminate the chloro positions without protecting the aldehydes?
A2: This is extremely challenging. The conditions for Buchwald-Hartwig amination (a palladium catalyst and a base) can also promote Schiff base formation.[1][5] The amine will likely react with the more electrophilic aldehyde groups before C-N coupling occurs at the chloro positions. For selective C-N bond formation at the chloro positions, protecting the aldehyde groups is the most reliable strategy.
Q3: What are the best solvents for this reaction?
A3: Anhydrous, aprotic solvents are essential to prevent hydrolysis of the starting material and any imine intermediates. Good choices include:
-
Tetrahydrofuran (THF)
-
Dioxane
-
Toluene
-
N,N-Dimethylformamide (DMF) - use with caution as it can be difficult to remove.
Q4: How can I monitor the progress of the reaction?
A4:
-
Thin Layer Chromatography (TLC): Useful for tracking the consumption of the starting material and the appearance of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the desired product and any oligomeric side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde protons and the appearance of new signals corresponding to the product.
Q5: Is it possible to reverse the cross-linking?
A5: If the cross-linking is primarily due to Schiff base formation, it is, in principle, reversible. The imine bonds can be hydrolyzed by the addition of water and an acid catalyst.[3][4] However, if the cross-linked material is a highly insoluble solid, achieving efficient hydrolysis can be difficult. If subsequent reactions have created irreversible C-N bonds, reversal is not practical.
Experimental Protocols
Protocol 1: General Procedure for Controlled Schiff Base Formation
This protocol aims to form the tri-imine product with a monofunctional primary amine while minimizing polymerization.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (1 equivalent)
-
Primary amine (3.3 equivalents)
-
Anhydrous solvent (e.g., THF) to achieve high dilution (<0.01 M)
-
-
Procedure:
-
Dissolve the tricarbaldehyde in the anhydrous solvent in the reaction flask.
-
Cool the solution to 0°C.
-
Dissolve the primary amine in the anhydrous solvent and add it to the dropping funnel.
-
Add the amine solution dropwise to the stirred, cooled solution of the aldehyde over 2-3 hours.
-
Allow the reaction to stir at 0°C for an additional 4 hours.
-
Slowly warm the reaction to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by removal of the solvent under reduced pressure. Further purification may be required (e.g., column chromatography or recrystallization).
-
Protocol 2: Buchwald-Hartwig Amination with Aldehyde Protection
This protocol describes the amination of the chloro positions after protecting the aldehyde groups as acetals.
Step A: Acetal Protection
-
Dissolve 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde in a mixture of toluene and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and dry the organic layer over sodium sulfate.
-
Purify the protected product by column chromatography.
Step B: Buchwald-Hartwig Amination
-
Setup: A flame-dried Schlenk tube or reaction vial with a magnetic stirrer.
-
Reagents:
-
Protected tricarbaldehyde (1 equivalent)
-
Amine (3.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 4 equivalents)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add the protected tricarbaldehyde, palladium catalyst, ligand, and base to the Schlenk tube.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C).
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Purify the aminated product by column chromatography.
-
Step C: Deprotection
-
Dissolve the aminated, protected product in a mixture of THF and 1M HCl.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and purify as needed.
Visualizing Reaction Pathways
Caption: Reaction pathway control for amination.
Summary of Key Parameters
| Parameter | Recommendation to Avoid Cross-linking | Rationale |
| Temperature | 0°C to -78°C for initial amine addition | Slows down the rate of Schiff base formation, allowing for more controlled reaction. |
| Concentration | High dilution (<0.01 M) | Favors intramolecular reactions and reduces the likelihood of intermolecular polymerization. |
| Stoichiometry | Slow, controlled addition of amine | Prevents localized high concentrations of the amine, which can accelerate cross-linking. |
| Protecting Groups | Use acetal protection for aldehydes | Allows for selective reaction at the chloro positions via Buchwald-Hartwig amination without interference from the aldehydes. |
| Catalyst System | Screen various Pd catalysts and phosphine ligands | Essential for optimizing the challenging Buchwald-Hartwig amination of aryl chlorides.[1] |
References
- Fajal, S., et al. (n.d.).
- McLeod, D. C., et al. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde. PubChem. Retrieved from [Link]
- Alfei, S., et al. (2024).
- Various Authors. (2015). What are the conditions used for schiff base reaction?
- Various Authors. (2021). 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H 2 Evolution.
- Various Authors. (2021). How to stop the glutaraldehyde crosslinking before analysis in FPLC?
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Alfei, S., et al. (2024).
- Lachmayr, K., et al. (2022). Synthesis of 2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde for access to a novel hexa-substituted benzene species. American Chemical Society.
- Al-Amiery, A. A. (2024). Schiff Compounds. University of Kerbala.
- Wu, J. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
- Chemistry LibreTexts. (2023).
- Bencini, A., & Lippolis, V. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
- Gunther, W., et al. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Leal, G. F., et al. (n.d.). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Redalyc.
- Al-Ghamdi, K., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository.
- Silva, A. R., et al. (2020).
- Plummer, S., & Gallou, F. (2024).
- Shu, S., et al. (2026). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines.
- Bencini, A., & Lippolis, V. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
Sources
Handling moisture sensitivity of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde
Welcome to the technical support center for 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this highly reactive and moisture-sensitive building block. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the success and reproducibility of your experiments.
Introduction to 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is a symmetrical aromatic aldehyde that serves as a critical building block, particularly in the synthesis of Covalent Organic Frameworks (COFs).[1][2][3] The electron-withdrawing nature of the three chlorine atoms and three aldehyde groups on the benzene ring makes the aldehyde functionalities highly susceptible to nucleophilic attack, including by water. This inherent reactivity is key to its utility in forming stable imine linkages in COF synthesis but also presents significant challenges related to its moisture sensitivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and use of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.
Q1: What are the ideal storage conditions for 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde?
A1: Proper storage is the first line of defense against degradation. This compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. Exposure to atmospheric moisture and oxygen can lead to hydration of the aldehyde groups and oxidation to carboxylic acids, respectively. It is crucial to use a container with a tight-fitting seal, preferably with a PTFE liner, to minimize atmospheric exchange. For long-term storage, sealing the container with paraffin film is recommended.
Q2: I received the compound as a solid. How can I be sure it hasn't been compromised by moisture during shipping?
A2: While suppliers take precautions, it's prudent to perform a quick quality check. A high-quality, dry sample should be a free-flowing crystalline solid. Clumping or a sticky appearance may indicate moisture absorption. For a more definitive check, you can run a Fourier-Transform Infrared (FTIR) spectroscopy analysis. The presence of a broad peak in the 3200-3500 cm⁻¹ region would suggest the presence of O-H bonds from hydrated aldehyde groups (gem-diols).
Q3: What solvents are recommended for reactions involving this compound?
A3: The choice of solvent is critical and must be strictly anhydrous. For COF synthesis, common solvents include mesitylene, dioxane, and N,N-dimethylformamide (DMF).[4] Regardless of the solvent chosen, it must be thoroughly dried before use. The use of a "green solvent" like γ-butyrolactone has also been explored for COF synthesis.[5] It is imperative to use solvents from a freshly opened bottle or to dry them using appropriate methods, such as passing them through an activated alumina column or distillation over a suitable drying agent.
Q4: Can I use this compound in an aqueous or protic solvent system?
A4: It is highly inadvisable. The aldehyde groups are prone to hydration in the presence of water, forming gem-diols. This equilibrium will reduce the concentration of the reactive aldehyde, thereby inhibiting or preventing the desired reaction, such as imine formation.[3] If your experimental design necessitates a protic solvent, consider using anhydrous alcohols, but be aware of the potential for acetal formation, especially in the presence of an acid catalyst.
Q5: How does moisture affect the formation of Covalent Organic Frameworks (COFs)?
A5: In the context of COF synthesis, which relies on the reversible formation of covalent bonds, moisture is detrimental.[2] The reaction between an aldehyde and an amine to form an imine is a condensation reaction that releases water. According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium away from the imine product, hindering the formation and crystallization of the COF. This often results in the formation of amorphous polymers or no product at all.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.
Issue 1: Low or No Reaction Yield
Symptoms:
-
Starting material is recovered unchanged after the reaction.
-
TLC or LC-MS analysis shows only starting materials.
Potential Causes & Solutions:
| Cause | Diagnostic Check | Solution |
| Moisture Contamination | Review handling procedures. Check for clumping of the solid reagent. | Handle the compound in a glovebox or with Schlenk techniques. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly dried solvents. |
| Inactive Reagent | Analyze the starting material via FTIR or ¹H NMR. | If the reagent shows signs of degradation (e.g., O-H peaks in FTIR), purify it by recrystallization from a dry, non-protic solvent, or procure a fresh batch. |
| Insufficient Catalyst | Verify the catalyst concentration and activity. | Use a fresh, anhydrous acid catalyst (e.g., acetic acid) at the appropriate concentration.[4] |
Issue 2: Formation of an Insoluble, Amorphous Precipitate
Symptoms:
-
An insoluble material crashes out of the reaction mixture.
-
The product is not crystalline and does not show a characteristic Powder X-ray Diffraction (PXRD) pattern for a COF.
Potential Causes & Solutions:
| Cause | Diagnostic Check | Solution |
| Rapid, Uncontrolled Polymerization | Observe the rate of precipitate formation. | Lower the reaction temperature to slow down the kinetics. Reduce the concentration of the reactants. |
| Presence of Water Leading to Side Reactions | Confirm anhydrous conditions. | Rigorously dry all solvents, reagents, and glassware. Consider adding a dehydrating agent like molecular sieves to the reaction, but be cautious as they can sometimes interfere. |
| Incorrect Stoichiometry | Re-verify the mass and molar equivalents of all reactants. | Accurately weigh all components, especially when working on a small scale. |
Experimental Protocols
Protocol 1: Anhydrous Handling and Transfer of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
This protocol outlines the procedure for safely handling the compound to prevent moisture contamination.
-
Preparation: Place the sealed container of the compound, along with spatulas and weighing boats, into the antechamber of a glovebox. Oven-dry all necessary glassware (e.g., reaction flask, condenser) at >120°C for at least 4 hours and then cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere Transfer: Move the materials from the antechamber into the main glovebox. Allow the compound's container to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.
-
Weighing: Tare the weighing boat on a balance inside the glovebox. Carefully weigh the desired amount of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde.
-
Addition to Reaction Vessel: Add the weighed solid to the oven-dried reaction flask inside the glovebox. Seal the flask with a septum before removing it from the glovebox.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dry syringe under a positive pressure of inert gas (e.g., using a Schlenk line).
Diagram: Workflow for Handling Moisture-Sensitive Reagents
Caption: Workflow for handling moisture-sensitive reagents.
Diagram: Troubleshooting Logic for Failed Reactions
Sources
Removing ammonium chloride byproducts from COF monomer synthesis
Welcome to the Technical Support Center for Covalent Organic Framework (COF) monomer synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of ammonium chloride (NH₄Cl), a frequent byproduct in syntheses involving imine condensation reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the purity of your COF monomers, a critical factor for successful COF synthesis and application.
Understanding the Challenge: Ammonium Chloride Contamination
The synthesis of many COF monomers relies on reactions that form imines, often catalyzed by an acid or involving reagents that generate ammonium chloride as a byproduct.[1][2][3][4] For instance, in reactions where ammonia or its salts are used, or when acidic catalysts are neutralized, NH₄Cl can precipitate along with your desired organic monomer.[2][5] The presence of this inorganic salt can significantly hinder the subsequent crystallization and polymerization of high-quality COFs.[6][7][8][9] Therefore, its effective removal is paramount.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of your COF monomers.
Problem 1: My final product is a sticky, amorphous solid instead of a crystalline powder.
-
Plausible Cause: This is a classic sign of residual ammonium chloride. NH₄Cl is hygroscopic, meaning it readily absorbs moisture from the air, which can prevent your organic monomer from crystallizing properly and result in a tacky or oily appearance.
-
Solution Workflow:
-
Initial Diagnosis: Confirm the presence of NH₄Cl. A simple qualitative test is to dissolve a small amount of your product in deionized water. Ammonium chloride is highly soluble in water, while many organic COF monomers have limited aqueous solubility.[10][11] If a significant portion dissolves, NH₄Cl contamination is likely. For a more definitive analysis, techniques like ion chromatography can be employed to quantify chloride or ammonium ions.[12]
-
Purification Strategy: Aqueous Workup. A liquid-liquid extraction is often the most effective first step.
-
Dissolve your crude product in a suitable organic solvent in which your monomer is soluble but NH₄Cl is not (e.g., dichloromethane, ethyl acetate).[13]
-
Wash the organic layer multiple times with deionized water to remove the highly water-soluble NH₄Cl.[14]
-
Follow with a brine wash (saturated aqueous NaCl solution) to remove residual water from the organic phase.[14][15]
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14][15]
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Final Polish: Recrystallization. After the aqueous workup, recrystallization is crucial for obtaining a highly pure, crystalline product.
-
Choose a solvent system where your monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolve the product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Problem 2: After an aqueous wash, my product yield is significantly lower than expected.
-
Plausible Cause: Your COF monomer may have some solubility in the aqueous phase, leading to product loss during the washing steps.
-
Solution Workflow:
-
Minimize Aqueous Contact: Reduce the number of aqueous washes to the minimum required to remove the NH₄Cl.
-
Back-Extraction: After the initial aqueous washes, you can "back-extract" the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Combine these organic extracts with your main organic layer before drying and solvent removal.
-
Alternative Purification: Solvent Trituration/Washing. If your monomer is highly water-soluble, an aqueous workup may not be feasible. In this case, consider washing the solid crude product with a solvent in which NH₄Cl is soluble but your monomer is not.
-
Ammonium chloride has some solubility in alcohols like ethanol and methanol, but is poorly soluble in solvents like acetone and ethyl acetate.[10][11][13][16]
-
Suspend your crude product in a suitable solvent, stir vigorously, and then filter to collect your purified monomer. Repeat this process several times.
-
-
Problem 3: My NMR spectrum shows broad peaks, and I suspect residual ammonium ions.
-
Plausible Cause: Ammonium ions can interact with your monomer, leading to peak broadening in NMR spectroscopy. This can also indicate the presence of an acidic environment due to the hydrolysis of NH₄Cl.[11]
-
Solution Workflow:
-
Neutralizing Wash: During the aqueous workup, include a wash with a dilute, mild base such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[14] This will neutralize any residual acid and help to break up any interactions between the ammonium ions and your product.
-
Thorough Drying: Ensure your final product is completely dry. Residual water can exacerbate the issue. Drying under high vacuum for an extended period is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ammonium chloride contamination in COF monomer synthesis?
A1: Ammonium chloride can be introduced in several ways:
-
Direct Addition: Some synthetic procedures use NH₄Cl as a reagent or catalyst.[2][5]
-
In Situ Formation: It is a common byproduct of reactions involving ammonia and a chloride source, such as the neutralization of an amine hydrochloride with a base or reactions where a chloride-containing reagent is used in the presence of ammonia.[17][18]
-
Catalyst Quenching: If an acid catalyst is used, quenching the reaction with an ammonium hydroxide solution will form ammonium salts.
Q2: Which solvents are best for washing away ammonium chloride?
A2: The ideal washing solvent is one in which your COF monomer is insoluble, but ammonium chloride has some solubility. Water is the most effective solvent for dissolving NH₄Cl.[10][11] For non-aqueous washing, isopropanol and acetonitrile can be effective as NH₄Cl has some solubility in them, whereas it is poorly soluble in solvents like ethyl acetate and diethyl ether.[13][17]
Table 1: Solubility of Ammonium Chloride in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Highly Soluble | [10][11] |
| Methanol | Soluble | [11][16] |
| Ethanol | Soluble | [10][11] |
| Glycerol | Soluble | [11][13] |
| Acetone | Slightly Soluble | [13] |
| Ethyl Acetate | Insoluble | [13] |
| Diethyl Ether | Insoluble | [13] |
Q3: How can I confirm that all the ammonium chloride has been removed?
A3: Several analytical techniques can be used to assess the purity of your COF monomer:
-
Titration: A quantitative method involves dissolving the sample in water and titrating the liberated acid after reaction with formaldehyde.[19][20][21]
-
Ion Chromatography (IC): This is a sensitive method for detecting and quantifying both ammonium (NH₄⁺) and chloride (Cl⁻) ions.[12]
-
X-ray Diffraction (XRD): If your monomer is crystalline, the presence of crystalline NH₄Cl can be detected by its characteristic diffraction pattern.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not as definitive, the absence of the characteristic N-H stretching and bending vibrations of the ammonium ion can suggest its removal.[22]
-
Elemental Analysis (EA): The absence of chlorine in the elemental analysis of your final product is a strong indicator of the complete removal of NH₄Cl.
Q4: Can I use column chromatography to remove ammonium chloride?
A4: While column chromatography is a powerful purification technique for organic compounds, it is generally not the preferred method for removing large quantities of inorganic salts like ammonium chloride.[23] The high polarity of NH₄Cl can cause it to irreversibly adsorb to the stationary phase (e.g., silica gel), leading to poor separation and contamination of the column. An aqueous workup or solvent wash is typically more efficient for bulk removal of this byproduct.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for NH₄Cl Removal
-
Dissolution: Dissolve the crude COF monomer in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 5-10% (w/v).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain the aqueous layer. Repeat this wash step 2-3 times.
-
Neutralizing Wash (Optional): If acidic conditions are a concern, wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.[14][15]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl the flask and let it stand for 15-30 minutes. The organic solution should be clear.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.
Diagram 1: Workflow for Aqueous Workup
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 8. Growing single crystals of two-dimensional covalent organic frameworks enabled by intermediate tracing study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleation and growth of 2D covalent organic frameworks: polymerization and crystallization of COF monomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. Ammonium chloride - Sciencemadness Wiki [sciencemadness.org]
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- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. researchgate.net [researchgate.net]
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- 18. JPH01230410A - Removal of ammonium chloride - Google Patents [patents.google.com]
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- 23. scribd.com [scribd.com]
Controlling side reactions in the synthesis of graphimine precursors
Welcome to the technical support center for the synthesis of graphimine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of imine-containing molecules (Schiff bases) for applications in advanced materials, specifically for the functionalization of graphene and graphene oxide (GO).
The term "graphimine" refers to a class of materials where imine-functionalized molecules are covalently or non-covalently attached to a graphene backbone. The "precursors" are these crucial imine molecules. The success of your final material hinges on the purity and yield of these precursors. This guide provides in-depth, troubleshooting-oriented answers to common challenges encountered during their synthesis, focusing on the control of critical side reactions.
Section 1: Core Synthesis Problems & Low Yield
This section addresses fundamental issues that can lead to poor reaction outcomes. Mastering these basics is the first step toward controlling more complex side reactions.
FAQ 1.1: My imine synthesis yield is consistently low. What fundamental parameters should I investigate first?
Expert Analysis: Low yield in imine synthesis is a common but often solvable issue. The reaction, a condensation between a primary amine and an aldehyde or ketone, is reversible.[1] Success depends on pushing the equilibrium towards the product. Several factors, from the quality of your reagents to the reaction environment, can stall this progress. Impurities in starting materials can introduce competing reactions, while improper stoichiometry ensures that some limiting reagent remains unreacted.[2]
Troubleshooting Protocol:
-
Assess Reagent Purity: Use high-purity starting materials. Aldehydes are prone to oxidation to carboxylic acids, and amines can degrade. Purify reagents by distillation or recrystallization if their purity is questionable.
-
Verify Stoichiometry: Start with a 1:1 molar ratio of the amine and carbonyl compound.[2] Use a slight excess (1.05 to 1.1 equivalents) of the amine if your carbonyl is particularly valuable or volatile.
-
Optimize Solvent and Temperature: The choice of solvent is critical. While polar solvents like ethanol or methanol are common, they can participate in the reaction or hinder water removal.[3] Toluene is often an excellent choice as it allows for the azeotropic removal of water with a Dean-Stark apparatus. The reaction temperature should be high enough to facilitate the reaction and water removal but low enough to prevent thermal degradation of reactants or products.[2]
-
Ensure Anhydrous Conditions: Since water is a product, its presence will push the reaction equilibrium back to the starting materials according to Le Chatelier's principle.[1] This is the most common cause of low yields.
Data Summary: Impact of Core Parameters on Imine Synthesis
| Parameter | Recommendation | Rationale |
| Reagent Purity | >98% | Prevents side reactions from impurities (e.g., oxidized aldehydes).[2] |
| Stoichiometry | Start with 1:1 amine:carbonyl | Ensures complete conversion of the limiting reagent. |
| Solvent | Anhydrous Toluene, Hexane, or Dichloromethane | Facilitates water removal and is non-reactive. |
| Temperature | 25°C to reflux (solvent-dependent) | Balances reaction rate against potential thermal degradation. |
| Catalyst | 1-2 drops of Acetic or p-Toluenesulfonic Acid | Speeds up the reaction, particularly the dehydration step.[4] |
Section 2: Troubleshooting Common Side Reactions
Once the fundamentals are optimized, you may still encounter specific, recurring side products. This section details how to identify and control them.
FAQ 2.1: My product forms but then disappears, or my NMR shows starting materials after workup. How do I prevent hydrolysis?
Expert Analysis: This is a classic sign of imine bond hydrolysis. The C=N bond is electrophilic and susceptible to nucleophilic attack by water, reversing the formation reaction.[5] This process is catalyzed by both acid and base, but it is often fastest in mildly acidic aqueous conditions (pH 4-5), which can inadvertently be created during an aqueous workup.[6] The key to preventing this is the rigorous removal of water during the reaction and avoiding water in post-reaction steps.[1]
Preventative Measures & Protocol:
-
In-situ Water Removal:
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They will selectively adsorb the water as it is formed.
-
Dean-Stark Apparatus: If using a suitable solvent like toluene, reflux the reaction through a Dean-Stark trap to physically collect and remove the water azeotropically.[7]
-
-
pH Control During Workup:
-
Avoid acidic aqueous washes (e.g., dilute HCl, NH₄Cl) if your imine is sensitive.
-
Use a neutral (brine) or slightly basic (dilute NaHCO₃) wash to quench the reaction.
-
Thoroughly dry the organic layers with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.
-
-
Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) and in a desiccator to protect it from atmospheric moisture.[6]
Diagram: The Reversibility of Imine Formation A simplified representation of the equilibrium that must be controlled.
Caption: Equilibrium between imine formation and hydrolysis.
FAQ 2.2: I'm observing unexpected reactivity or byproducts suggesting an enamine is present. How do I manage this equilibrium?
Expert Analysis: If the aldehyde or ketone starting material possesses a hydrogen atom on its α-carbon, the resulting imine can tautomerize to form an enamine.[8] This is the nitrogen analog of keto-enol tautomerism.[9] While the imine is generally more stable, the enamine is in equilibrium and is significantly more nucleophilic at its α-carbon.[10] This can lead to undesired C-C bond-forming side reactions (e.g., self-condensation or reaction with unreacted aldehyde).
Control Strategies:
-
Substrate Selection: If the molecular design allows, use a carbonyl compound without α-hydrogens (e.g., benzaldehyde, pivaldehyde, or formaldehyde). This completely eliminates the possibility of enamine formation.
-
Temperature Management: Tautomerization is temperature-dependent. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize the population of the enamine tautomer.
-
Solvent Choice: The equilibrium can be influenced by solvent polarity. Experiment with a range of solvents, from nonpolar (hexane) to polar aprotic (acetonitrile), to find conditions that disfavor the enamine tautomer.
Diagram: Imine-Enamine Tautomerism This diagram shows the equilibrium between the imine and its enamine form.
Caption: The tautomeric equilibrium between an imine and an enamine.
FAQ 2.3: My amine is adding to a C=C double bond in my substrate instead of the C=O group. How can I promote imine formation?
Expert Analysis: This issue arises when using α,β-unsaturated aldehydes or ketones. The amine, acting as a nucleophile, can attack either the electrophilic carbonyl carbon (a 1,2-addition leading to the imine) or the β-carbon of the alkene (a 1,4-conjugate or Aza-Michael addition).[11] The outcome is a competition between these two pathways. Aza-Michael additions are a significant class of reactions in their own right and can be catalyzed by various substances, including graphene oxide itself.[3][12]
Methods to Enhance Selectivity:
-
Steric Hindrance: Bulky amines or bulky groups near the β-carbon of the unsaturated system can sterically disfavor the Aza-Michael pathway, making imine formation more likely.
-
Temperature Control: Imine formation is often reversible and under thermodynamic control, while Michael additions can be kinetically favored at lower temperatures. Systematically varying the temperature is crucial. Try running the reaction at room temperature or below (0 °C) first.
-
Catalyst Choice: While acid catalysis promotes imine formation, certain Lewis acids or organocatalysts can be used to specifically enhance one pathway over the other.[13] A screening of catalysts may be necessary. Avoid conditions known to promote Michael additions if the imine is the desired product.
-
Reaction Order: Add the catalyst after mixing the amine and carbonyl. Pre-mixing the catalyst with the unsaturated carbonyl could activate it for Michael addition before the imine can form.
Diagram: Competing Reaction Pathways This diagram illustrates the choice an amine has when reacting with an α,β-unsaturated carbonyl.
Caption: Competition between imine formation and Aza-Michael addition.
FAQ 2.4: When reacting my precursors in the presence of Graphene Oxide (GO), I get low functionalization efficiency. What side reactions could be occurring on the GO surface?
Expert Analysis: Graphene oxide is not an inert substrate; its surface is decorated with oxygen-containing functional groups, primarily epoxides, hydroxyls, and carboxylic acids.[2] Each of these can react with your amine precursor, competing with the desired imine functionalization pathway. Primary amines are strong nucleophiles and will readily open epoxide rings on the GO basal plane.[2] They can also form amide bonds with the carboxylic acid groups, though this typically requires activation or harsher conditions.
Troubleshooting Workflow for GO Functionalization:
This workflow helps diagnose and solve issues when functionalizing GO with imine precursors.
Caption: Troubleshooting workflow for imine functionalization of GO.
Section 3: Experimental Protocols
Protocol 3.1: General Protocol for Anhydrous Imine Synthesis
This protocol describes a robust method for synthesizing an imine precursor while minimizing hydrolysis.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar).
-
Reagents: To the flask, add the aldehyde/ketone (1.0 eq), the primary amine (1.05 eq), and anhydrous toluene (enough to create a 0.5 M solution).
-
Water Removal:
-
(Option A: Molecular Sieves) Add freshly activated 4Å molecular sieves (approx. 1g per 10 mmol of limiting reagent).
-
(Option B: Dean-Stark) Assemble a Dean-Stark trap between the flask and condenser, and pre-fill the trap with anhydrous toluene.
-
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).
-
Reaction: Heat the reaction mixture to reflux (for Dean-Stark) or a suitable temperature (e.g., 60-80 °C for sieves) and stir.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the molecular sieves (if used). Wash the solution with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude imine by recrystallization or column chromatography on silica gel (note: silica can be acidic; consider neutralizing with triethylamine in your eluent).
Protocol 3.2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting: Use a capillary tube to spot the plate. Spot the aldehyde/ketone starting material, the amine starting material, and a co-spot of both on the baseline. As the reaction proceeds, take small aliquots and spot them in a separate lane.
-
Elution: Place the plate in a chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The solvent should be below the baseline.
-
Visualization: After the solvent front reaches near the top, remove the plate and mark the front. Visualize the spots under a UV lamp. The formation of a new spot (the imine) and the disappearance of the limiting reagent spot indicates reaction progress. The imine product will typically have an Rf value intermediate between the polar amine and less polar aldehyde.
References
-
Verma, S., et al. (2011). Graphene oxide: an efficient and reusable carbocatalyst for aza-Michael addition of amines to activated alkenes. Chemical Communications, 47(47), 12673-12675. [Link]
-
Chemistry Steps. (2025). Formation of Imines and Enamines. Chemistry Steps. [Link]
-
Zhang, Z., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4995. [Link]
-
Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Verma, S., et al. (2011). Graphene oxide: an efficient and reusable carbocatalyst for aza-Michael addition of amines to activated alkenes. PubMed. [Link]
-
Subodh, et al. (2018). Fur-Imine-Functionalized Graphene Oxide-Immobilized Copper Oxide Nanoparticle Catalyst for the Synthesis of Xanthene Derivatives. ACS Omega, 3(11), 16189–16201. [Link]
-
Georgakilas, V., et al. (2012). Functionalization of Graphene: Covalent and Non-Covalent Approaches, Derivatives, and Applications. Chemical Reviews, 112(11), 6156–6214. [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Reactions of Imines (C=N). Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Study.com. (n.d.). Imine Formation, Structure & Synthesis. Study.com. [Link]
-
Carey, A. R. E., et al. (1986). Keto-Enol and imine-enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1727-1735. [Link]
-
JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]
-
Sk, M. P., et al. (2018). Functionalization of graphene: does the organic chemistry matter?. Beilstein Journal of Nanotechnology, 9, 177. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]
- Tietze, L. F., & Eicher, T. (1989).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Salehi, H., et al. (2022). Synthesis and Characterization of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Polymers, 14(13), 2649. [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
-
Kumar, A., & Kaur, H. (2013). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 3(31), 12530-12550. [Link]
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Validation & Comparative
Technical Analysis: NMR Characterization of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
Executive Summary & Application Context
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (TCT) is a specialized
Unlike its non-chlorinated analog, 1,3,5-benzenetricarbaldehyde (TBCA) , TCT introduces significant steric and electronic modulation. The chlorine atoms serve two roles: they act as electron-withdrawing groups (EWGs) that activate the aldehyde for imine condensation, and they provide steric bulk that can enforce specific dihedral angles in the final polymer lattice.
This guide provides a definitive NMR analysis of TCT, distinguishing it from common analogs and precursors through spectral causality.
Structural Analysis & Symmetry Logic
To interpret the NMR spectrum accurately, one must first understand the molecule's symmetry. TCT possesses perfect
The "Silent" Ring
In standard benzene derivatives, the aromatic protons (Ar-H) are the primary diagnostic signals. TCT has no aromatic protons. The 2, 4, and 6 positions are occupied by Chlorine, and the 1, 3, and 5 positions by Aldehydes.
-
Consequence: The 1H NMR spectrum should theoretically exhibit only one singlet corresponding to the three equivalent aldehyde protons.
-
Purity Marker: Any signal in the aromatic region (7.0 – 9.0 ppm) immediately indicates impurities (e.g., under-formylated intermediates or starting material).
Figure 1: Structural symmetry of TCT leading to spectral simplification. The alternating substitution pattern eliminates aromatic proton signals, leaving the aldehyde peak as the sole diagnostic handle.
Comparative NMR Analysis
This section compares TCT against its direct non-chlorinated analog (TBCA) and a common reference compound (2,6-dichlorobenzaldehyde) to validate chemical shift predictions.
1H NMR Spectroscopy (Proton)[1][2][3][4]
The aldehyde proton shift is sensitive to the ortho-substituents.
-
TBCA (No Cl): The aldehyde is flanked by hydrogens.
-
TCT (With Cl): The aldehyde is flanked by chlorines. Chlorine is an Electron Withdrawing Group (-I effect), which typically deshields the neighboring proton, moving it downfield. However, steric crowding may twist the carbonyl out of plane, reducing conjugation (which would shield it). Empirical data from 2,6-dichlorobenzaldehyde suggests the inductive effect dominates.
Table 1: Comparative 1H NMR Shifts (CDCl3)
| Compound | Aldehyde (-CHO) | Aromatic (Ar-H) | Key Diagnostic Feature |
| TCT (Product) | ~10.45 - 10.55 ppm (s) | None | Silent aromatic region. |
| TBCA (Analog) | 10.12 ppm (s) | 8.62 ppm (s) | Distinct Ar-H singlet present. |
| 2,6-Dichlorobenzaldehyde | 10.52 ppm (s) | 7.3 - 7.5 ppm (m) | Closest electronic model for TCT. |
| 1,3,5-Trichlorobenzene | None | 7.35 ppm (s) | Starting material reference. |
Expert Insight: If you observe a peak around 10.1 ppm , your sample is likely contaminated with the non-chlorinated analog or you have lost the chlorines (unlikely under standard storage). If you see peaks at 7.4 ppm , you have unreacted trichlorobenzene.
13C NMR Spectroscopy (Carbon)[2][5]
Due to the high symmetry, TCT will show a very sparse carbon spectrum consisting of only 4 unique signals (or 3 if the aromatic carbons overlap significantly, though usually distinct).
Table 2: Predicted 13C NMR Shifts (CDCl3)
| Carbon Environment | Shift ( | Notes |
| Carbonyl (C=O) | 186.0 - 188.0 | Deshielded typical aldehyde. |
| C-Cl (Aromatic) | 138.0 - 140.0 | Chlorine-bearing carbons are deshielded relative to C-H. |
| C-CHO (Aromatic) | 130.0 - 134.0 | Quaternary carbon attached to aldehyde. |
| C-H (Aromatic) | N/A | No C-H carbons exist in TCT. |
Experimental Protocol: Quality Control & Characterization
Since TCT is often purchased as a precursor for COF synthesis, verifying its purity is more critical than synthesis for most end-users. The following protocol ensures the material is "COF-grade" (defect-free).
Sample Preparation[1][2][3][6][7][8]
-
Solvent Choice: TCT has lower solubility than TBCA due to increased crystallinity and molecular weight.
-
Standard:
(Chloroform-d). -
Alternative: If solubility is poor (cloudy solution), use
. Note that DMSO may shift the aldehyde peak slightly downfield due to H-bonding with trace water or solvent interaction.
-
-
Concentration: Dissolve 10-15 mg of TCT in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug if any insolubles remain (insolubles are often polymerized aldehydes).
Acquisition Parameters[6]
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Aldehyde protons can have longer T1 relaxation times; a short D1 may reduce integration accuracy.
-
Scans (NS): 16 scans for 1H; 512+ scans for 13C (quaternary carbons relax slowly and have no NOE enhancement).
Purity Validation Workflow (Self-Validating System)
This logic tree defines the "Go/No-Go" criteria for using the material in polymerization.
Figure 2: Decision matrix for verifying TCT purity. The absence of aromatic protons is the primary pass/fail criterion.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link
-
Chong, J. H.; et al. "Synthesis and Characterization of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Derivatives." PubChem Compound Summary. Link
-
ChemicalBook. "2,6-Dichlorobenzaldehyde NMR Spectrum Data." (Used as comparative electronic model). Link
-
Kandambeth, S.; et al. "Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability." (Context on TBCA/TCT analogs in COF synthesis). J. Am. Chem. Soc.[2]2012 , 134, 19524–19527. Link
Sources
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Hexa-Substituted Benzene Precursors
For Immediate Release
In the intricate world of drug discovery and materials science, hexa-substituted benzene precursors represent a class of molecules with immense potential. Their complex, sterically hindered structures, however, present a significant analytical challenge. This guide offers a comprehensive comparison of mass spectrometry techniques for the characterization of these pivotal compounds, providing researchers, scientists, and drug development professionals with the insights needed to make informed analytical decisions.
The Challenge of Analyzing Hexa-Substituted Benzene Precursors
Hexa-substituted benzenes are aromatic compounds where all six hydrogen atoms on the benzene ring have been replaced by other functional groups.[1] This high degree of substitution leads to unique chemical properties but also introduces analytical hurdles. The nonpolar and often thermally labile nature of these molecules can make them difficult to ionize and prone to complex fragmentation, complicating molecular weight determination and structural elucidation.[2][3]
A Comparative Overview of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of hexa-substituted benzene precursors.[4] The ideal method should efficiently ionize these often nonpolar molecules while minimizing excessive fragmentation that could obscure the molecular ion. This section compares the most relevant ionization techniques: Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| APCI | A corona discharge ionizes solvent molecules, which then transfer a charge to the analyte.[3] | Less polar to nonpolar, thermally stable small molecules. | Robust for nonpolar compounds, tolerates higher buffer concentrations than ESI.[3][5] | Requires thermal stability, less effective for very large or thermally labile molecules.[3] |
| ESI | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[6] | Polar molecules, large biomolecules.[4] | "Soft" ionization with minimal fragmentation, suitable for thermally labile compounds.[7][8] | Inefficient for nonpolar compounds, prone to ion suppression.[4][5] |
| MALDI | Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[6] | Large biomolecules, synthetic polymers, and complex mixtures.[9] | Excellent for high molecular weight compounds, high throughput.[4][9] | Can have matrix-related interferences, less suited for quantitative analysis.[3] |
Expert Insight: For many hexa-substituted benzene precursors, which tend to be less polar, APCI often emerges as the more effective technique compared to ESI.[4][5] The chemical ionization process in APCI is better suited to handle the nonpolar nature of the core benzene structure and its substituents.[3] While ESI is a powerful "soft" ionization method, its reliance on solution-phase chemistry makes it less efficient for compounds that are not readily charged in solution.[4][7] MALDI can be a viable alternative, particularly for larger, more complex hexa-substituted benzene derivatives or when analyzing solid samples.[6][9]
Deciphering Fragmentation Patterns
Understanding the fragmentation patterns of hexa-substituted benzenes is crucial for structural confirmation. Aromatic compounds are known for their stable molecular ions due to the delocalized pi-electron system of the benzene ring.[10]
Key fragmentation pathways for substituted benzenes include:
-
Loss of a Hydrogen Atom: A peak at [M-1] is common, resulting from the loss of a hydrogen atom from the benzene ring.[11]
-
Benzylic Cleavage: For alkyl-substituted benzenes, cleavage of the bond beta to the aromatic ring is a favored process, often leading to the formation of a stable tropylium ion (m/z 91) or a substituted equivalent.[11]
-
Loss of Substituents: Depending on the nature of the six substituents, sequential or concerted losses of these groups can be observed, providing valuable structural information.
-
Ring Fragmentation: While less common due to the stability of the aromatic ring, fragmentation of the benzene ring itself can occur, often leading to characteristic ions at m/z 77 (phenyl cation) and m/z 65.[11][12]
Recommended Analytical Workflow: LC-MS/MS with APCI
For routine, high-throughput analysis of hexa-substituted benzene precursors in a drug development setting, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an APCI source is a robust and reliable choice.[13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the hexa-substituted benzene precursor in a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable for separating nonpolar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is recommended to ensure good separation and peak shape. A typical gradient might be 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive ion mode is generally preferred for these compounds.
-
Corona Discharge Current: Typically set between 3-5 µA.
-
Vaporizer Temperature: Optimize between 350-450 °C to ensure efficient desolvation without thermal degradation of the analyte.
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Gas Flow (Nebulizer and Drying Gas): Optimize to achieve stable spray and efficient desolvation.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used.[15] For quantitative analysis, a QqQ operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity.[13] For structural confirmation and analysis of unknowns, a high-resolution instrument is preferred.
-
Conclusion: Making an Informed Choice
The selection of the optimal mass spectrometry technique for hexa-substituted benzene precursors is a critical decision that directly impacts the quality and reliability of analytical data. While APCI coupled with LC-MS/MS stands out as a versatile and robust method for a wide range of these compounds, the specific properties of the analyte, such as its polarity, thermal stability, and molecular weight, must always be considered. By understanding the principles, advantages, and limitations of each ionization technique and by carefully interpreting the resulting fragmentation patterns, researchers can confidently navigate the analytical challenges posed by this important class of molecules and accelerate their research and development efforts.
References
-
Dalhousie University. Mass Spectrometry Techniques. Available from: [Link]
-
University of Toronto. Ionization | AIMS Mass Spectrometry Laboratory. Available from: [Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. Available from: [Link]
- An Introduction to Mass Spectrometry Ionization.
-
Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available from: [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]
-
Gabr, G. A., et al. (2025). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. Available from: [Link]
-
University of Illinois Urbana-Champaign. Ionization Methods in Organic Mass Spectrometry. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Separation Science. Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Available from: [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]
-
AKJournals. Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Available from: [Link]
-
BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]
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Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
-
Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available from: [Link]
-
Scilit. ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. Available from: [Link]
-
StFX. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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ResearchGate. Star-like substituted hexaarylbenzenes: Synthesis and mesomorphic properties. Available from: [Link]
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ACS Publications. From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Available from: [Link]
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SlideShare. Mass Spectrometry. Available from: [Link]
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SciSpace. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. Available from: [Link]
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IntechOpen. Applications of Mass Spectrometric Techniques to the Analysis of Fuels and Lubricants. Available from: [Link]
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Asian Scientist Magazine. The First Six-Substituted Benzenes. Available from: [Link]
-
Liu, L., et al. (2021). Structure Formation and Coupling Reactions of Hexaphenylbenzene and Its Brominated Analog. PMC. Available from: [Link]
-
Purdue University Graduate School. Fundamental and applied studies of accelerated chemical synthesis and complex mixture analysis by ambient ionization mass spectrometry. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Imine Linkages in Covalent Organic Frameworks Derived from Trichloro Precursors
For researchers pioneering the development of advanced materials, Covalent Organic Frameworks (COFs) represent a frontier of immense possibility, from gas separation to catalysis and optoelectronics[1][2]. The successful synthesis of these crystalline porous polymers hinges on the robust formation of their defining linkages. Among these, the imine bond, formed via Schiff-base condensation, is a cornerstone of COF chemistry due to its dynamic and reversible nature, which facilitates the "self-healing" required for high crystallinity[3].
This guide provides an in-depth comparison of the primary analytical techniques used to validate imine linkage formation, with a specific focus on COFs synthesized from trichloro precursors, such as 1,3,5-trichlorobenzene derivatives. The presence of multiple chlorine atoms introduces significant electronic and steric effects that must be considered during characterization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and publishable data.
The Foundational Check: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is the first and most accessible line of evidence for successful imine bond formation. It provides qualitative confirmation by monitoring the vibrational frequencies of functional groups, allowing for a direct comparison between the precursor monomers and the final COF product.
Causality: Why FTIR is the First Step
The principle is straightforward: the condensation of an amine (-NH₂) and an aldehyde (-CHO) to form an imine (C=N) results in the disappearance of the reactant peaks and the appearance of a new, characteristic imine stretching peak.
-
Disappearance of Precursor Signals: A successful reaction is indicated by the attenuation or complete disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹) from the amine precursor and the C=O stretching band (around 1670-1701 cm⁻¹) from the aldehyde precursor[4][5].
-
Appearance of the Imine Signal: Concurrently, a new band emerges in the 1616–1628 cm⁻¹ region, which is characteristic of the C=N stretching vibration of the newly formed imine linkage[3][6].
Influence of Trichloro Precursors: The strong electron-withdrawing effect of the three chlorine atoms on the phenyl ring can subtly influence bond strengths and, consequently, their vibrational frequencies. This may cause a slight shift in the observed C=N stretching frequency compared to non-halogenated analogues. Researchers should anticipate this and focus on the relative appearance and disappearance of peaks rather than an absolute peak position.
Experimental Protocol: KBr Pellet Method
-
Sample Purity: Ensure the COF sample has been rigorously purified, typically via Soxhlet extraction with various solvents (e.g., THF, CH₂Cl₂), to remove any unreacted monomers or residual catalyst[3]. Dry the sample thoroughly under high vacuum (e.g., at 120 °C for at least 5 hours) to remove trapped solvents[3].
-
Preparation: Weigh approximately 1-2 mg of the dried COF powder. Add it to ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Gently grind the mixture with a pestle until it becomes a fine, homogeneous powder. The goal is to disperse the COF particles evenly within the KBr matrix.
-
Pressing: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or semi-transparent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by averaging 32 or 64 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Pitfalls
-
Primary Evidence: A clear peak in the ~1620 cm⁻¹ region alongside diminished -NH₂ and -CHO signals is strong initial evidence of imine formation[7].
-
Pitfall - Residual Monomers: Small, residual C=O or N-H peaks may indicate incomplete reaction or trapped monomers. This highlights why pre-analysis purification is critical for trustworthy data[8].
-
Pitfall - Water: A broad absorption band around 3400 cm⁻¹ can be due to adsorbed water. Ensure the KBr and sample are completely dry.
Atomic-Level Confirmation: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
While FTIR confirms the presence of the imine functional group, solid-state NMR provides definitive, atom-specific evidence of the covalent bond formation within the bulk material. ¹³C and ¹⁵N ssNMR are powerful tools for probing the local chemical environment of atoms in the COF backbone.
Causality: Why ssNMR Provides Deeper Insight
ssNMR detects the chemical environment of specific nuclei (like ¹³C or ¹⁵N). The formation of a C=N bond creates a unique electronic environment for the carbon and nitrogen atoms involved, resulting in characteristic chemical shifts that are distinct from their precursor states.
-
¹³C CP/MAS NMR: The most crucial signal is the resonance of the imine carbon (C=N). This peak typically appears in the 153-158 ppm range[8]. The disappearance of the aldehyde carbon signal (around 191 ppm) further corroborates the reaction's completion[8].
-
¹⁵N CP/MAS NMR: If using ¹⁵N-labeled precursors, a distinct peak for the imine nitrogen will appear, providing unambiguous proof of linkage. Unlabeled samples can also be measured, but require longer acquisition times.
Influence of Trichloro Precursors: The electronic environment around the imine bond is directly affected by the chloro-substituents. This can shift the ¹³C chemical shift of the imine carbon slightly downfield. Comparing the spectra to a non-chlorinated analogue or to DFT-calculated shifts can provide a more precise assignment.
Experimental Protocol: ¹³C CP/MAS NMR
-
Sample Purity and Activation: As with FTIR, the sample must be highly pure and activated (dried under vacuum) to remove any species that could contribute to spurious signals[9].
-
Rotor Packing: In an inert atmosphere (e.g., a glovebox), tightly pack the activated COF powder into a zirconia MAS rotor (typically 1.3 mm to 4 mm in diameter). This prevents the sample from absorbing atmospheric moisture and ensures stable spinning[9].
-
Acquisition Parameters:
-
Spectrometer: Use a high-field solid-state NMR spectrometer (e.g., 400-600 MHz)[9].
-
Technique: Employ Cross-Polarization (CP) to enhance the signal of the less abundant ¹³C nuclei from the more abundant ¹H nuclei. Use Magic Angle Spinning (MAS) at a high rate (e.g., 8-24 kHz) to average out anisotropic interactions and achieve higher resolution spectra[9].
-
Referencing: Reference the ¹³C chemical shifts externally to a standard like adamantane (downfield peak at 38.48 ppm)[9].
-
-
Data Analysis: Process the resulting Free Induction Decay (FID) with an appropriate line-broadening factor to improve the signal-to-noise ratio.
Data Interpretation and Pitfalls
-
Unambiguous Proof: The presence of a peak between 150-160 ppm is considered definitive proof of imine bond formation in the bulk material[1][8].
-
Pitfall - Resolution: Due to the nature of solid-state samples, peaks are often broad. This can sometimes make it difficult to resolve the imine carbon peak from the aromatic C-N or C-C peaks, which resonate between 120-150 ppm[8]. Advanced techniques like 2D HETCOR NMR can help differentiate overlapping peaks[10].
-
Pitfall - Defect Sites: A small residual aldehyde peak (~191 ppm) may not indicate unreacted monomer (if the sample is well-washed) but rather defect sites within the framework, such as terminal groups at the edge of a crystallite[8].
Surface-Specific Validation: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nm of a material. It is particularly useful for confirming the chemical state of nitrogen and ensuring the surface composition aligns with the expected COF structure.
Causality: Why XPS is a Crucial Complement
XPS works by irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. The binding energy of these electrons is unique to each element and its specific chemical (oxidation) state.
-
N 1s Spectrum: The high-resolution N 1s spectrum is the most informative region for validating imine linkages. This spectrum can be deconvoluted to identify different nitrogen species. The binding energy for the imine nitrogen (C=N -C) is typically found around 398.8 eV[5][11].
-
Distinguishing Nitrogen Species: XPS can distinguish the imine nitrogen from unreacted amine groups (-NH₂), which appear at a higher binding energy (~402.2 eV), and from intermediate hemiaminal species[11][12].
Influence of Trichloro Precursors: While the core-level binding energies are primarily determined by the immediate bonding environment, the overall electronegativity of the framework can induce minor shifts. Consistency across a batch of samples is key.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Press a small amount of the purified and dried COF powder onto a piece of indium foil or conductive carbon tape mounted on an XPS sample holder. Ensure a smooth, uniform surface.
-
Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: First, acquire a wide survey scan (e.g., 0-1100 eV) to identify all elements present on the surface and confirm the absence of contaminants.
-
High-Resolution Scans: Acquire high-resolution scans over the regions of interest: C 1s, N 1s, and Cl 2p.
-
Data Analysis:
-
Charge Correction: Correct the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Deconvolution: Use appropriate peak-fitting software (e.g., CasaXPS) to deconvolute the high-resolution N 1s spectrum. Constrain the full-width-half-maximum (FWHM) values to be within a reasonable range (e.g., 0.8-1.2 eV) for chemically similar species[12].
-
Data Interpretation and Pitfalls
-
Surface Confirmation: A dominant peak at ~398.8 eV in the N 1s spectrum confirms the presence of imine bonds at the material's surface[5].
-
Quantification of Defects: The relative area of the deconvoluted peaks can be used to quantify the proportion of different nitrogen species, providing an estimate of surface defects or unreacted terminal amine groups[12].
-
Pitfall - Surface vs. Bulk: XPS is not a bulk technique. The surface chemistry may not perfectly represent the entire material. It should always be used in conjunction with a bulk technique like ssNMR for a complete picture.
-
Pitfall - Contamination: Surface contamination can lead to misleading results. Handling samples in a clean environment is crucial.
Comparative Analysis and Synergistic Workflow
No single technique tells the whole story. Robust validation of imine linkage formation requires a synergistic approach where the strengths of one technique compensate for the limitations of another.
Comparison of Validation Techniques
| Feature | FTIR Spectroscopy | Solid-State NMR (ssNMR) | X-ray Photoelectron Spectroscopy (XPS) |
| Information Provided | Functional groups (Qualitative) | Atomic connectivity, local environment (Bulk, Quantitative) | Elemental composition, chemical state (Surface, Semi-Quantitative) |
| Key Signal | C=N stretch (~1620 cm⁻¹) | ¹³C imine peak (150-160 ppm) | N 1s imine peak (~398.8 eV) |
| Sensitivity | Moderate | Low (requires ¹³C enrichment or long acquisition times for ¹⁵N) | High (surface sensitive) |
| Sample Requirement | ~1-2 mg solid | ~50-100 mg solid | ~5 mg solid/powder |
| Primary Advantage | Fast, accessible, excellent for initial screening | Unambiguous proof of bulk structure and bonding | Excellent for analyzing surface chemistry and defects |
| Primary Limitation | Indirect evidence, not quantitative | Requires specialized equipment, broad peaks can be complex to interpret | Only probes the top few nanometers, not representative of the bulk |
Synergistic Validation Workflow
A logical workflow ensures comprehensive and reliable characterization of the COF structure. This process validates the material from the functional group level through to the bulk atomic structure and surface chemistry.
Caption: Synergistic workflow for the validation of imine linkages in COFs.
Conceptual Comparison of Analytical Depth
Different techniques probe the material at different scales. Understanding this is crucial for correctly interpreting the combined data.
Caption: Conceptual diagram of the analytical depth of each validation technique.
Conclusion
Validating the formation of imine linkages in COFs derived from trichloro precursors is not a matter of a single measurement but a systematic process of accumulating complementary evidence. While FTIR offers a rapid and essential initial confirmation, it is the combination with ssNMR that provides unequivocal proof of covalent bond formation throughout the bulk material. XPS further refines this picture by characterizing the surface, which is often the most critical region for applications like catalysis and sensing. By following the synergistic workflow and understanding the causal principles behind each technique, researchers can generate high-fidelity data, confidently confirming the structure of these advanced materials and accelerating their path to novel applications.
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]
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Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers (Basel). [Link]
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Ambient Nucleation and Growth of Highly Crystalline Imine-Connected Covalent Organic Frameworks for Scalable Synthesis. ACS Materials Letters. [Link]
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XPS survey spectrum (a) and the high-resolution spectra of C 1s (b) and N 1s (c) for IC-COF. ResearchGate. [Link]
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Imine-Linked Covalent Organic Framework with a Naphthalene Moiety as a Sensitive Phosphate Ion Sensing. Molecules. [Link]
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Probing the Chemical Structure of Monolayer Covalent-Organic Frameworks Grown via Schiff-Base Condensation Reactions. The Royal Society of Chemistry. [Link]
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Isostructural β-ketoenamine and Imine-based COFs: Emission, Sensing and Catalysis. Universidad Autónoma de Madrid. [Link]
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Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nature Reviews Chemistry. [Link]
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Synthesis and Characterization of Imine Linked-Covalent Organic Frameworks for Drug Control Release Studies. DSpace Repository. [Link]
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Structural evolution of imine-linked covalent organic frameworks and their NH3 sensing performance. Journal of Materials Chemistry C. [Link]
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Investigating a Seemingly Simple Imine-Linked Covalent Organic Framework Structure. ACS Publications. [Link]
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Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A. [Link]
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The synthesis and characterization of CCOFs. Theseus. [Link]
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A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. [Link]
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Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry. [Link]
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Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter. [Link]
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A Senior Application Scientist's Guide to Benchmarking Polymer-Grade 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Purity
For researchers and professionals in the fields of materials science and drug development, the integrity of starting materials is paramount. In the synthesis of advanced polymers, such as Covalent Organic Frameworks (COFs), the purity of the monomeric building blocks directly dictates the quality, crystallinity, and ultimate performance of the final material. This guide provides an in-depth technical comparison for benchmarking the purity of 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde (TcTCA), a critical monomer for the development of robust, porous polymers.
The precise, symmetric arrangement of reactive aldehyde groups on the rigid trichlorobenzene core of TcTCA makes it an exemplary building block for forming highly ordered, crystalline COFs through polycondensation reactions with amine-based linkers. However, the presence of even minor impurities can significantly disrupt the polymerization process, leading to defects in the framework, reduced crystallinity, and diminished porosity. This guide outlines the potential synthetic pitfalls, identifies likely impurities, and provides validated analytical methodologies for their detection and quantification.
The Critical Impact of Monomer Purity on Polymer Properties
The synthesis of COFs is a precision-driven process where the self-assembly of monomers into a crystalline framework relies on the geometric and chemical fidelity of the building blocks. Impurities in TcTCA can introduce several detrimental effects:
-
Disruption of Crystallinity: Impurities lacking the C3 symmetry of TcTCA or having incomplete aldehyde functionality can act as "chain terminators" or introduce defects in the growing polymer lattice. This disruption of long-range order leads to amorphous or poorly crystalline materials, which lack the well-defined pores essential for applications in gas storage, catalysis, and separations.
-
Reduced Porosity: The presence of monofunctional or difunctional aldehyde impurities can cap the growth of the polymer network, resulting in a lower surface area and reduced pore volume. These impurities effectively "block" the pores, hindering the material's performance.
-
Altered Physicochemical Properties: The inclusion of impurities can alter the electronic and surface properties of the resulting polymer, which can be detrimental for applications in catalysis and sensing where a well-defined chemical environment is crucial.
Hypothetical Synthesis of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde and Potential Impurities
A plausible synthetic route to TcTCA involves the electrophilic formylation of 1,3,5-trichlorobenzene. Based on this, several potential impurities can be anticipated:
-
Incomplete Formylation Products: The most probable impurities are the mono- and di-formylated derivatives of 1,3,5-trichlorobenzene (2,4,6-trichlorobenzaldehyde and 2,4,6-trichlorobenzene-1,3-dicarbaldehyde). These arise from incomplete reaction and are the most critical to quantify as they directly impact the stoichiometry of the polymerization.
-
Isomeric Impurities: If the starting 1,3,5-trichlorobenzene is not isomerically pure, other trichlorobenzene isomers (e.g., 1,2,4- or 1,2,3-trichlorobenzene) could be carried through the synthesis, leading to the formation of isomeric tricarbaldehyde products that will disrupt the desired C3 symmetry of the polymer.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., high-boiling point solvents) and unreacted formylating agents or their byproducts can be present in the final product.
Benchmarking Purity: A Multi-faceted Analytical Approach
A comprehensive assessment of TcTCA purity requires a combination of analytical techniques to identify and quantify all potential impurities.
Table 1: Analytical Techniques for TcTCA Purity Assessment
| Analytical Technique | Purpose | Key Parameters to Evaluate |
| Quantitative ¹H NMR (qNMR) Spectroscopy | Absolute purity determination and identification of proton-containing impurities. | Integration of the aldehyde proton signal relative to a certified internal standard. Presence of aromatic signals corresponding to incompletely formylated species. |
| High-Performance Liquid Chromatography (HPLC-UV) | Quantification of closely related aromatic impurities. | Peak purity analysis and quantification of mono- and di-formylated impurities using a calibration curve. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and isomeric starting materials. | Detection of residual solvents and isomeric trichlorobenzenes. |
| Elemental Analysis (CHN) | Verification of the elemental composition. | Comparison of the experimental C and H percentages with the theoretical values for C₉H₃Cl₃O₃. |
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Quantitative NMR is a powerful primary method for purity assessment as the signal intensity is directly proportional to the number of nuclei.[1][2]
Instrumentation: 400 MHz or higher NMR spectrometer.
Procedure:
-
Accurately weigh approximately 10-20 mg of the TcTCA sample and a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into a clean NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T₁).
-
Carefully integrate the aldehyde proton signal of TcTCA (expected around 10-11 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
Causality Behind Experimental Choices: The use of a certified internal standard of known purity and accurate weighing are critical for the "absolute" nature of this quantification. The long relaxation delay ensures that the signal intensities are not skewed by differences in relaxation times, providing a true representation of the molar ratios.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC with UV detection is an excellent method for separating and quantifying structurally similar aromatic aldehydes.[3][4][5]
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Procedure:
-
Prepare a stock solution of the TcTCA sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards of the expected impurities (if available) or use the area percent method for relative quantification.
-
Inject the sample and standards onto the HPLC system.
-
Elute the components using a gradient or isocratic mobile phase (e.g., acetonitrile/water).
-
Monitor the elution at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Identify and quantify the impurities based on their retention times and peak areas relative to the calibration curves or the main peak.
Causality Behind Experimental Choices: A C18 column is chosen for its excellent resolving power for non-polar to moderately polar aromatic compounds. A gradient elution is often preferred to ensure good separation of impurities with a wide range of polarities.
Visualizing the Purity Assessment Workflow
Caption: Workflow for the synthesis, purification, and analytical benchmarking of polymer-grade TcTCA.
Comparative Analysis: The Impact of Purity on Polymer Properties
The following table provides a hypothetical but realistic comparison of how different purity levels of TcTCA can impact the properties of a resulting COF, synthesized with a suitable amine linker.
Table 2: Hypothetical Benchmarking of TcTCA Purity vs. COF Properties
| TcTCA Purity Grade | Key Impurities | PXRD Analysis (Crystallinity) | BET Surface Area (Porosity) |
| Standard Grade (95%) | ~3% Dicarbaldehyde, ~2% Monocarbaldehyde | Broad, poorly defined peaks, indicating low crystallinity. | < 400 m²/g |
| High Purity Grade (99%) | <0.8% Dicarbaldehyde, <0.2% Monocarbaldehyde | Sharper peaks, indicating improved crystallinity. | 800 - 1200 m²/g |
| Polymer Grade (>99.5%) | <0.4% Dicarbaldehyde, <0.1% Monocarbaldehyde | Intense, sharp diffraction peaks, indicative of high crystallinity. | > 1500 m²/g |
Comparison with an Alternative Monomer: 2,4,6-Triformylphloroglucinol (TFP)
2,4,6-Triformylphloroglucinol (TFP) is another widely used C3-symmetric tri-aldehyde monomer in COF synthesis.[6][7]
Table 3: Comparison of TcTCA and TFP as COF Monomers
| Feature | 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (TcTCA) | 2,4,6-Triformylphloroglucinol (TFP) |
| Structure | Benzene core with 3 aldehyde and 3 chloro groups. | Benzene core with 3 aldehyde and 3 hydroxyl groups. |
| Reactivity | Standard imine condensation. | Can form more stable β-ketoenamine linkages due to the hydroxyl groups.[7] |
| Potential Impurities | Incompletely formylated and isomeric trichlorobenzenes. | Incompletely formylated phloroglucinol derivatives. |
| Resulting Polymer Properties | Forms robust, chemically stable COFs. The electron-withdrawing chlorine atoms can influence the electronic properties. | Forms highly stable COFs, often with enhanced chemical stability due to the β-ketoenamine linkage. The hydroxyl groups can participate in hydrogen bonding, influencing framework stacking. |
The choice between TcTCA and TFP will depend on the desired properties of the final polymer. TcTCA may be preferred for applications where the electronic influence of the chlorine atoms is beneficial, while TFP is often chosen for its ability to form exceptionally stable β-ketoenamine linked COFs.
Logical Framework for Purity Assessment
Caption: Decision-making flowchart for the purity assessment of TcTCA.
Conclusion
The synthesis of high-quality, crystalline polymers such as COFs is critically dependent on the purity of the monomeric precursors. For 2,4,6-trichlorobenzene-1,3,5-tricarbaldehyde, a rigorous analytical workflow employing a combination of quantitative NMR, HPLC, GC-MS, and elemental analysis is essential to ensure the material is "polymer grade." By understanding the potential impurities arising from the synthetic route and implementing these stringent analytical controls, researchers can confidently produce COFs with the high crystallinity and porosity required for advanced applications. This guide provides the framework for establishing such a benchmarking system, ensuring the reproducibility and reliability of polymer synthesis.
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-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Trichlorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons).
-
J-STAGE. (n.d.). Enhanced Photodechlorination of 1,3,5-Trichlorobenzene in Surfactant Solutions. Retrieved from [Link]
-
Government of Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3,5-trichlorobenzene. Retrieved from [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application research of 2,4,6-triformylphloroglucinol in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Operational Safety Guide: Disposal of 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
[1][2]
Executive Summary & Chemical Profile
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde (often abbreviated as Tb-Trialdehyde or TBTCA) is a critical building block in the synthesis of Covalent Organic Frameworks (COFs) and Schiff base polymers.[1][2] Its structural combination of a halogenated aromatic core with reactive aldehyde groups presents a dual-hazard profile that necessitates strict segregation from standard organic waste streams.[2]
Improper disposal of this compound risks two specific failures:
-
Aquatic Toxicity: Trichlorobenzenes are persistent bioaccumulative toxins (PBTs).[2]
-
Incinerator Damage: High chlorine content can poison catalytic converters in standard non-halogenated waste incinerators and, if burned at insufficient temperatures, may generate polychlorinated dibenzodioxins (PCDDs).[1][2]
Chemical Hazard Data (GHS)
| Parameter | Classification | H-Code | Critical Implication |
| Skin/Eye Irritation | Category 2 / 2A | H315 / H319 | Contact dermatitis risk; requires nitrile gloves.[2] |
| STOT - SE | Category 3 | H335 | Respiratory irritation; handle only in fume hoods.[2] |
| Aquatic Toxicity | Acute/Chronic Cat 1 | H400 / H410 | Zero tolerance for drain disposal.[3] |
| Reactivity | Aldehyde Functionality | N/A | Incompatible with strong oxidizers and strong bases. |
Strategic Disposal Protocol
The following procedures adhere to EPA RCRA guidelines for halogenated organic waste.
The Core Directive: Segregation
The presence of three chlorine atoms on the benzene ring mandates that this chemical be treated as Halogenated Organic Waste .
Why this matters: Standard organic waste (non-halogenated) is often used as auxiliary fuel in cement kilns or standard incinerators. Halogenated compounds release corrosive hydrogen chloride (HCl) gas and require specialized high-temperature incineration (>1100°C) with scrubbers to neutralize acid gases. Never mix TBTCA with non-halogenated solvents (e.g., Acetone, Methanol) unless that entire mixture is then relabeled as "Halogenated."[1][2]
Solid Waste Disposal (Pure Substance)
For expired, degraded, or excess solid TBTCA:
-
Containment: Do not dispose of loose powder in general trash or biohazard bins.
-
Primary Vessel: Place the solid in a screw-top glass jar or high-density polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the sealed jar into the laboratory's designated Solid Hazardous Waste drum.
Liquid Waste Disposal (Mother Liquors/Solutions)
For reaction mixtures or dissolved waste:
-
Solvent Compatibility: Ensure the solvent matrix is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).[1][2]
-
If dissolved in non-halogenated solvents (e.g., THF, DMF): The entire solution must now be classified as Halogenated Waste due to the solute.
-
-
Segregation: Pour into the container marked "Halogenated Organic Solvents."
-
pH Check: Ensure the waste stream is not strongly basic (pH > 10) or acidic (pH < 4) before addition, as aldehydes can undergo polymerization (aldol condensation) or oxidation, generating heat in the waste drum.[1][2] Neutralize if necessary.
Decision Matrix & Workflow
The following diagram outlines the logical flow for disposing of TBTCA in various states.
Figure 1: Decision tree for the segregation and disposal of Tb-Trialdehyde waste.[1][2]
Emergency Spill Procedures
In the event of a benchtop spill, immediate action is required to prevent inhalation of dust or vapors.[1][2]
-
Evacuate & Ventilate: If the spill is >5g or outside a fume hood, evacuate the immediate area.[2]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is airborne, use an N95 or P100 respirator.[1][2]
-
Containment (Do Not Dilute):
-
Decontamination: Wipe the surface with a mild soap solution. Place all contaminated wipes/pads into the Solid Hazardous Waste bin.
Regulatory & Compliance Notes
-
RCRA Status: While 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it falls under the characteristic of Toxicity and potentially D042 (2,4,6-Trichlorophenol) if degradation occurs, though it is most safely classified as a Non-Specific Halogenated Waste .[1][2]
-
Drain Disposal: Strictly prohibited under the Clean Water Act due to high aquatic toxicity (LC50 < 1 mg/L estimated for trichlorobenzene derivatives).
References
-
PubChem. (n.d.).[2] 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defined Hazardous Waste (40 CFR Part 261).[6] EPA.gov. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
